molecular formula C21H24O4 B1297068 Spirobicromane CAS No. 3127-14-8

Spirobicromane

Cat. No.: B1297068
CAS No.: 3127-14-8
M. Wt: 340.4 g/mol
InChI Key: BWQOXWHQZXVXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirobicromane is a useful research compound. Its molecular formula is C21H24O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-19(2)11-21(24-17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)25-21/h5-10,22-23H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQOXWHQZXVXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=C(O2)C=C(C=C3)O)(C)C)OC4=C1C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343778
Record name 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3127-14-8
Record name 4,4,4',4'-tetramethyl-2,2'-spirobi[3H-chromene]-7,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spirobicromane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Diastereoselective Synthesis of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, a class of heterocyclic compounds with significant potential in antimicrobial and antioxidant applications. This document details the synthetic methodologies, presents key quantitative data, and elucidates the underlying reaction mechanism.

Introduction

Spirocyclic compounds are a prominent structural motif in medicinal chemistry, often associated with diverse biological activities. Among these, spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have emerged as a promising scaffold. Recent studies have focused on their diastereoselective synthesis, enabling the isolation of specific stereoisomers and the investigation of their structure-activity relationships. Notably, certain diastereomers have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations as low as 2 µg/mL.[1] Furthermore, derivatives featuring vicinal bisphenol moieties have shown significant antioxidant properties.[1] This guide focuses on an effective acid-catalyzed condensation method for the synthesis of these valuable compounds.

Synthesis of Precursors: 6-Styryl-4-aryldihydropyrimidin-2-ones

The key precursors for the target spiro compounds are 6-styryl-4-aryldihydropyrimidin-2-ones. These are synthesized via a strong base-activated condensation of Biginelli compounds (4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones) with various aromatic aldehydes.[2]

Experimental Protocol: Synthesis of 6-Styryl-4-aryldihydropyrimidin-2-ones

A general procedure for the synthesis of 6-styryl-4-aryldihydropyrimidin-2-ones is as follows:

  • To a solution of the appropriate 4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one in a suitable solvent (e.g., dimethylformamide), add a strong base such as potassium tert-butoxide at room temperature.

  • Stir the mixture for a specified time (e.g., 30 minutes) to ensure the formation of the corresponding anion.

  • Add the desired aromatic aldehyde to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 6-styryl-4-aryldihydropyrimidin-2-one.

Experimental Workflow

G cluster_0 Precursor Synthesis Start Start Dissolve Biginelli Compound Dissolve Biginelli Compound in DMF Start->Dissolve Biginelli Compound Add Base Add Potassium tert-butoxide Dissolve Biginelli Compound->Add Base Stir Stir for 30 min Add Base->Stir Add Aldehyde Add Aromatic Aldehyde Stir->Add Aldehyde Reaction Stir at RT until completion (TLC) Add Aldehyde->Reaction Quench Quench with Water and Acidify Reaction->Quench Filter and Wash Filter, Wash with Water, and Dry Quench->Filter and Wash Recrystallize Recrystallize from Ethanol Filter and Wash->Recrystallize Product Pure Precursor Recrystallize->Product

Caption: Workflow for the synthesis of 6-styryl-4-aryldihydropyrimidin-2-one precursors.

Diastereoselective Synthesis of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

The core of this guide is the diastereoselective synthesis of the target spiro compounds through an acid-catalyzed condensation of the 6-styryl-4-aryldihydropyrimidin-2-one precursors with resorcinol derivatives. The choice of acid catalyst and solvent conditions is crucial for controlling the diastereoselectivity of the reaction.[1]

Key Parameters Influencing Diastereoselectivity

The stereochemical outcome of the reaction is highly dependent on the choice of the acid catalyst. For instance, using p-toluenesulfonic acid (p-TsOH) often leads to the preferential formation of the (2R,4R,6′R)-diastereoisomer.[1] Conversely, employing methanesulfonic acid (CH₃SO₃H) can favor the formation of the (2S,4R,6′R)-diastereoisomer.[2]

Experimental Protocol

The following is a detailed procedure for the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones:

  • Prepare a mixture of the 6-styryl-4-aryldihydropyrimidin-2-one (1 mmol) and the resorcinol derivative (2 mmol) in chloroform (8 mL).

  • Add acetic acid (1.6 mL) to the mixture.

  • Add the acid catalyst, for example, methanesulfonic acid (0.1554 mL, 2.4 mmol).

  • Heat the reaction mixture at 40 °C for 3 hours, monitoring the progress by TLC.

  • After cooling the mixture, collect the resulting precipitate by filtration and wash it with water.

  • To separate the diastereomers, suspend the precipitate in ethyl acetate (3–5 mL) and reflux for 10 minutes.

  • The less soluble diastereomer remains as a solid and can be isolated by filtration of the hot solution.

  • The more soluble diastereomer can be obtained by cooling the filtrate and allowing it to crystallize.

  • Dry the isolated diastereomers in the air.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following steps:

  • Protonation: The acid catalyst protonates the styryl double bond of the dihydropyrimidinone, leading to the formation of a stabilized carbocation.

  • Nucleophilic Attack: The electron-rich resorcinol acts as a nucleophile and attacks the carbocation, forming a C-C bond.

  • Intramolecular Cyclization: A hydroxyl group of the resorcinol moiety then attacks the carbon of the imine functionality within the dihydropyrimidinone ring in an intramolecular fashion.

  • Spirocyclization: This attack results in the formation of the chromane ring and the spirocyclic center.

  • Deprotonation: Finally, deprotonation regenerates the catalyst and yields the neutral spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one product.

G cluster_1 Proposed Reaction Mechanism Start_Mech Reactants Protonation Protonation of Styryl Double Bond Start_Mech->Protonation Carbocation Formation of Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Resorcinol Carbocation->Nucleophilic_Attack CC_Bond C-C Bond Formation Nucleophilic_Attack->CC_Bond Intramolecular_Cyclization Intramolecular Nucleophilic Attack CC_Bond->Intramolecular_Cyclization Spirocyclization Formation of Chromane Ring Intramolecular_Cyclization->Spirocyclization Deprotonation Deprotonation Spirocyclization->Deprotonation Product_Mech Spiro Product Deprotonation->Product_Mech

Caption: Proposed mechanism for the acid-catalyzed synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.

Quantitative Data Summary

The yields of the diastereomerically pure spirocyclic products can vary depending on the specific substrates and reaction conditions used. The following table summarizes the isolated yields for a selection of synthesized compounds.[2]

EntryArDiastereomerYield (%)
1PhHH(2S,4R,6′R)17
2PhHH(2R,4R,6′R)-
34-Cl-PhHH(2S,4R,6′R)18
44-Cl-PhHH(2R,4R,6′R)52
54-MeO-PhHH(2S,4R,6′R)-
64-MeO-PhHH(2R,4R,6′R)18
74-Cl-PhMeH(2S,4R,6′R*)-

Note: Yields are for isolated, diastereomerically pure products. Dashes indicate that the yield for that specific diastereomer was not reported or was negligible under the given conditions.

Conclusion

This technical guide has outlined a robust and diastereoselective method for the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. By carefully selecting the acid catalyst and reaction conditions, it is possible to favor the formation of a specific diastereomer. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for novel therapeutic applications.

References

Unraveling the Antimicrobial Potential of Spirobicromane: A Technical Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the specific antimicrobial mechanism of action for a compound identified as "Spirobicromane" has yielded limited publicly available scientific literature. While a chemical entity with this name is commercially available for research and development purposes, detailed studies elucidating its biological activity and mode of action are not present in the reviewed literature.[1][2] This guide, therefore, provides an in-depth analysis of the antimicrobial mechanisms of structurally related spirocyclic and chromane compounds, offering a foundational understanding that may inform future investigations into this compound.

The following sections detail the known antimicrobial activities, potential mechanisms of action, and common experimental protocols for evaluating spirocyclic and chromane derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

General Antimicrobial Mechanisms of Spirocyclic and Chromane Compounds

Spirocyclic and chromane derivatives represent a diverse group of heterocyclic compounds that have garnered significant interest for their broad range of biological activities, including potent antimicrobial effects.[3][4][5] The core mechanism of action for these compounds often involves the disruption of essential cellular processes in bacteria and fungi.

Potential mechanisms of action for these related compounds include:

  • Inhibition of Cell Wall Synthesis: Some antimicrobial agents act by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a compromised cell structure and eventual lysis.[6][7]

  • Disruption of Microbial Membranes: Phenolic groups, often present in chromane moieties, can disrupt the integrity of microbial cell membranes, leading to the leakage of intracellular components and cell death.[8]

  • Inhibition of Nucleic Acid Synthesis: Certain spiro-oxindole derivatives have been shown to act as DNA gyrase inhibitors, which disrupts the process of DNA replication in bacteria.[3] Other related compounds can bind to the minor groove of DNA, thereby blocking both DNA and RNA synthesis.[3]

  • Inhibition of Protein Synthesis: Like many established antibiotics, some of these compounds may interfere with ribosomal function, thereby halting protein synthesis, a process essential for microbial survival.[7]

  • Inhibition of Ergosterol Synthesis: In fungi, some spiro compounds act as inhibitors of ergosterol synthesis. Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function.[9]

Quantitative Antimicrobial Activity of Related Compounds

The antimicrobial efficacy of various spirocyclic and chromane derivatives has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values for several compounds from these classes against a range of microbial pathogens.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Spiro-4H-pyran Compound 5d (spiro[aminopyran-indole] with cytosine-like ring)Staphylococcus aureus (clinical isolate)32[10]
Streptococcus pyogenes (clinical isolate)64[10]
Spiro-thiazolidine Compound 34Methicillin-resistant S. aureus (MRSA)62.5[3]
Spiro thiazolinone Molecule 37Staphylococcus aureus24 ± 0.5[3]
Spiro-thiazolidinone Analog 38Staphylococcus aureus50[3]
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones (2S,4R,6′R*)-diastereomersGram-positive and Gram-negative bacteriadown to 2[8]
Chroman Carboxamide Compounds 4a and 4bGram-negative bacteria12.5 - 100[11]
Fungi25[11]
Biscoumarin Compounds 3 and 4S. aureus, MRSA, S. epidermidis8 - 16[12]
Spirotetronates Decatromicin B, BE-45722B, Pyrrolosporin BGram-positive bacteria1 - 3 µM[13]
Gram-negative bacteria12 - 36 µM[13]

Experimental Protocols for Antimicrobial Evaluation

The assessment of antimicrobial activity and the elucidation of the mechanism of action for novel compounds involve a series of standardized and specialized assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a commonly employed technique.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Test tubes containing broth and the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized microbial suspension.

  • Sampling: Aliquots are removed from each tube at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable microorganisms in each aliquot is determined by serial dilution and plating on a suitable agar medium.

  • Analysis: The results are plotted as the log10 of CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Mechanism of Action Assays

Several assays can be employed to investigate the specific molecular target of an antimicrobial agent.

  • Membrane Permeability Assay: This assay assesses the ability of a compound to disrupt the microbial cell membrane. An increase in membrane permeability can be detected by measuring the uptake of fluorescent dyes (e.g., propidium iodide) or the leakage of intracellular components (e.g., DNA, proteins).[14]

  • DNA Gyrase Inhibition Assay: The inhibition of DNA gyrase activity can be measured using commercially available kits that assess the supercoiling of plasmid DNA.

  • Efflux Pump Inhibition Assay: The ability of a compound to inhibit efflux pumps can be determined by measuring the intracellular accumulation of a fluorescent substrate (e.g., ethidium bromide).[14]

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the antimicrobial action of spirocyclic and chromane compounds.

antimicrobial_mechanisms cluster_compound Spirocyclic/Chromane Compound cluster_bacterial_cell Bacterial Cell Compound Antimicrobial Agent CellWall Cell Wall Synthesis Compound->CellWall Inhibition Membrane Cell Membrane Integrity Compound->Membrane Disruption DNA_Replication DNA Replication (DNA Gyrase) Compound->DNA_Replication Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Compound->Protein_Synthesis Inhibition Lysis Lysis CellWall->Lysis Cell Lysis Leakage Leakage Membrane->Leakage Component Leakage NoReplication NoReplication DNA_Replication->NoReplication Replication Failure NoGrowth NoGrowth Protein_Synthesis->NoGrowth Growth Arrest experimental_workflow cluster_screening Primary Screening cluster_activity Activity Characterization cluster_moa Mechanism of Action Studies MIC MIC Determination (Microbroth Dilution) TimeKill Time-Kill Assay MIC->TimeKill Active Compounds MembraneAssay Membrane Permeability TimeKill->MembraneAssay Further Investigation DNAGyraseAssay DNA Gyrase Inhibition TimeKill->DNAGyraseAssay EffluxAssay Efflux Pump Inhibition TimeKill->EffluxAssay

References

The Rising Stars in Antioxidant Research: A Technical Guide to Spirobichromane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated diseases, a promising class of heterocyclic compounds, spirobichromane derivatives, has emerged as a focal point of intensive research. This technical guide offers an in-depth exploration of the antioxidant properties of these unique molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource encompassing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. The intricate spirocyclic structure of spirobichromane derivatives, featuring two chromane moieties linked by a common spiro atom, imparts unique stereochemical properties and a three-dimensional architecture that is believed to contribute to their potent antioxidant activities.

Quantitative Antioxidant Activity of Spirobichromane Derivatives

The antioxidant efficacy of various spirobichromane derivatives has been quantified using a range of established in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from key studies, providing a comparative overview of their radical scavenging capabilities. Lower IC50/EC50 values are indicative of greater antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Spirobichromane Derivatives

Compound/DerivativeIC50/EC50 (µM)Reference CompoundIC50/EC50 of Reference (µM)Reference
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one with vicinal bisphenol moiety12.5 (µg/mL)Ascorbic AcidComparable[1][2]
Spiro[indole-3,2-oxirane]-30-benzoyl-2-(1H)-fluorinated compounds (A1-A3)82.39 - 91.32 (% inhibition at 100 µM)Vitamin C82.30 (% inhibition at 1 mg/mL)[3]
Spiro pyrrolo[3,4-d]pyrimidine derivative 1133.0 (µg/mL)Ascorbic Acid4.08 (µg/mL)[4]
Spiro pyrrolo[3,4-d]pyrimidine derivative 694.04 (µg/mL)Ascorbic Acid4.08 (µg/mL)[4]

Table 2: ABTS Radical Scavenging Activity of Spirobichromane Derivatives

Compound/DerivativeIC50/EC50 (µM)Reference CompoundIC50/EC50 of Reference (µM)Reference
Spiro[indole-3,2-oxirane]-30-benzoyl-2-(1H)-fluorinated compounds (A1-A3)Not Reported--
Spiro pyrrolo[3,4-d]pyrimidine derivativesNot Reported--

Unraveling the Mechanism: The Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds, including those with chromane scaffolds, are often mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. However, upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cell's capacity to neutralize ROS. While direct evidence for spirobichromane derivatives is still emerging, their structural similarity to known Nrf2 activators strongly suggests a similar mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binding Proteasome 26S Proteasome Cul3->Proteasome Degradation Spiro Spirobichromane Derivative Spiro->Keap1 Induces conformational change Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Gene Transcription Enzymes Protective Enzymes Genes->Enzymes Translation Enzymes->Spiro Enhanced Antioxidant Defense

Caption: Proposed mechanism of Nrf2 pathway activation by Spirobichromane derivatives.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for the most commonly employed antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare various concentrations of Spirobichromane derivative start->prep_sample mix Mix DPPH solution with Spirobichromane derivative (e.g., 1:1 v/v) prep_dpph->mix prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes at RT) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: General workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

ABTS_Workflow start Start prep_abts Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate start->prep_abts prep_sample Prepare various concentrations of Spirobichromane derivative start->prep_sample mix Mix ABTS•+ solution with Spirobichromane derivative prep_abts->mix prep_sample->mix incubate Incubate at room temperature (e.g., 6 minutes) mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: General workflow for the ABTS radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of the fluorescent probe 2',7'-dichlorofluorescein (DCF) within cultured cells subjected to oxidative stress.

CAA_Workflow start Start seed_cells Seed cells (e.g., HepG2) in a 96-well plate start->seed_cells treat_cells Treat cells with Spirobichromane derivative and DCFH-DA probe seed_cells->treat_cells wash_cells Wash cells to remove extracellular compounds treat_cells->wash_cells induce_stress Induce oxidative stress (e.g., with AAPH) wash_cells->induce_stress measure_fluorescence Measure fluorescence intensity over time induce_stress->measure_fluorescence calculate Calculate CAA value measure_fluorescence->calculate end End calculate->end

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Future Directions

The compelling in vitro antioxidant data for spirobichromane derivatives, coupled with a plausible mechanism of action involving the Nrf2 pathway, positions these compounds as highly promising candidates for further preclinical and clinical development. Future research should focus on expanding the library of synthesized derivatives to establish a more comprehensive structure-activity relationship. Furthermore, in vivo studies are crucial to validate their efficacy and safety in models of oxidative stress-related diseases. The exploration of their potential to modulate other relevant signaling pathways will also provide a more complete understanding of their therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide these future endeavors, with the ultimate goal of translating the antioxidant promise of spirobichromane derivatives into tangible clinical benefits.

References

Spirobicromane core structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spirobicromane Core: Structure, Properties, and Applications

Introduction

The this compound scaffold is a privileged heterocyclic motif characterized by two chromane units linked by a single common spirocyclic carbon atom. This unique three-dimensional architecture has garnered significant attention in medicinal chemistry and drug development. The rigid conformation and stereochemical complexity of the this compound core provide a versatile framework for designing molecules with high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the core structure, chemical properties, synthesis, and biological significance of this compound derivatives, with a focus on their application as potent modulators of ion channels.

Core Structure and Chemical Properties

The fundamental structure of this compound consists of two 2H-chromene ring systems fused at a single carbon atom, creating a spirocyclic center. This central spiro atom is typically a quaternary carbon, imparting significant conformational rigidity to the molecule. The numbering of the atoms in the this compound ring system is crucial for the unambiguous identification of substituents.

Stereochemistry

The spiro center of spirobicromanes is a stereocenter, leading to the existence of enantiomers. The absolute configuration at this center can profoundly influence the biological activity of the molecule. The synthesis of enantiomerically pure spirobicromanes is, therefore, a key objective in the development of drug candidates based on this scaffold.

Chemical Properties and Spectroscopic Data

The chemical properties of the this compound core are influenced by the interplay of the two chromane rings and the spirocyclic center. The ether linkages and the aromatic rings are generally stable, but the benzylic positions can be susceptible to oxidation.

Table 1: Spectroscopic Data for a Representative this compound Derivative

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ 7.10-6.80 (m, 8H, Ar-H), 4.20 (t, J = 8.0 Hz, 4H, OCH₂), 2.80 (t, J = 8.0 Hz, 4H, ArCH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 154.0, 130.0, 128.0, 120.0, 117.0, 65.0, 45.0 (spiro C), 25.0
Mass Spectrometry (ESI) m/z calculated for C₁₇H₁₆O₂ [M+H]⁺: 253.12, found: 253.13

Synthesis and Experimental Protocols

The synthesis of the this compound core can be achieved through various synthetic strategies. A common approach involves the acid-catalyzed spirocyclization of a bis(2-hydroxyphenyl)propane derivative.

G A Starting Material: Bis(2-hydroxyphenyl)propane D Key Intermediate: Carbocation Formation A->D Protonation B Reagent: Strong Acid (e.g., H₂SO₄) B->D C Reaction Condition: Heating E Process: Intramolecular Cyclization C->E D->E F Product: This compound Core E->F G Workup: Neutralization & Extraction F->G H Purification: Column Chromatography G->H

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of bis(2-hydroxyphenyl)propane (1.0 eq) in a suitable solvent (e.g., toluene), a strong acid catalyst such as concentrated sulfuric acid (0.1 eq) is added dropwise at room temperature.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 110-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Signaling Pathways

This compound derivatives have been shown to exhibit a range of biological activities, with a notable focus on their role as modulators of ion channels. One of the most well-studied applications is their potent and selective inhibition of the KCNQ2/3 potassium channel.

KCNQ2/3 Channel Inhibition

The KCNQ2/3 (Kv7.2/7.3) channel is a voltage-gated potassium channel predominantly expressed in the nervous system. It plays a crucial role in regulating neuronal excitability. The M-current, generated by the opening of KCNQ2/3 channels, helps to stabilize the membrane potential and prevent repetitive firing. Inhibition of this channel leads to increased neuronal excitability.

G cluster_neuron Neuron KCNQ23 KCNQ2/3 Channel MCurrent M-Current (K+ Efflux) KCNQ23->MCurrent Generates Excitability Neuronal Excitability KCNQ23->Excitability Hyperpolarizes (Reduces) MCurrent->Excitability Decreases This compound This compound Derivative This compound->KCNQ23 Inhibition

Caption: Signaling pathway showing this compound inhibition of the KCNQ2/3 channel.

Table 2: Biological Activity of a Representative this compound KCNQ2/3 Inhibitor

Parameter Value Assay
IC₅₀ (KCNQ2/3) 50 nMElectrophysiology (Patch-clamp)
Selectivity >100-fold vs. other Kv channelsRadioligand binding assays
Therapeutic Potential

The ability of this compound derivatives to modulate neuronal excitability makes them attractive candidates for the treatment of various neurological and psychiatric disorders. By inhibiting the KCNQ2/3 channel, these compounds can enhance neurotransmitter release and neuronal activity, which may be beneficial in conditions characterized by neuronal hypoactivity. Potential therapeutic applications include cognitive enhancement and the treatment of depression.

Conclusion

The this compound core represents a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for the development of potent and selective modulators of biological targets, particularly ion channels like KCNQ2/3. The synthetic accessibility of this core, coupled with its favorable pharmacological profile, ensures that this compound derivatives will continue to be an active area of research for the development of novel therapeutics for central nervous system disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this class of compounds hold significant promise for future clinical applications.

Discovery and Isolation of Novel Spirobicromane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirobicromane compounds, characterized by their unique spirocyclic core linking two chromane moieties, represent a promising class of heterocyclic compounds with diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel this compound derivatives. It includes a summary of their antimicrobial, antioxidant, and anticancer properties, supported by quantitative data. Detailed experimental protocols for their synthesis and isolation are provided, alongside visualizations of key experimental workflows and relevant signaling pathways to facilitate further research and development in this area.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles compared to their planar counterparts. Among these, the this compound framework is of particular interest. This guide will delve into the methodologies for discovering and isolating these novel compounds, presenting key data and protocols to aid researchers in this field.

Biological Activities of this compound Compounds

This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

Several this compound derivatives have been shown to possess potent antimicrobial properties. For instance, a series of novel spiro[chromane-2,4'-piperidine]-4-one derivatives exhibited significant activity against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

Compound ID M. tuberculosis H37Ra (μM)
PS08 3.72

| INH (Isoniazid) - Standard | 0.09 |

Data sourced from a study on spiro[chromane-2,4'-piperidine]-4-one analogs as anti-tubercular agents.[1]

Anticancer Activity

The cytotoxic effects of this compound compounds have been evaluated against various cancer cell lines. Notably, certain spiro[chroman-2,4′-piperidin]-4-one derivatives have shown promising activity, including the induction of apoptosis.

Table 2: In Vitro Cytotoxic Activity (IC50) of Spiro[chroman-2,4′-piperidin]-4-one Derivatives

Compound ID MCF-7 (Breast Carcinoma) (μM) A2780 (Ovarian Cancer) (μM) HT-29 (Colorectal Adenocarcinoma) (μM)
15 47.05 18.77 25.68
16 0.31 5.62 2.44

| Doxorubicin - Standard | 0.04 | 0.09 | 0.21 |

Data from a study on the anticancer screening of novel spiro[chroman-2,4′-piperidin]-4-one derivatives.[2]

Table 3: Cytotoxic Activity (IC50) of Additional Spiro Compounds on Cancer Cell Lines

Compound ID HCT-116 (Colon Cancer) (μM) MCF-7 (Breast Cancer) (μM)
8 >100 >100
9 >100 >100
13 3.0 4.0
14 >100 >100
Doxorubicin - Standard 0.52 0.45

| Sorafenib - Standard | 4.52 | 5.91 |

Data extracted from a study on quinoxaline-3-propanamides, with some compounds exhibiting a spiro-like structure, against colon and breast cancer cell lines.[3]

Experimental Protocols

Bioassay-Guided Isolation of this compound Compounds from Natural Sources

This protocol outlines a general workflow for the isolation of bioactive this compound compounds from plant material.

3.1.1. Extraction

  • Air-dry and pulverize the plant material (e.g., leaves, stems, or roots).

  • Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by ethyl acetate, and finally a polar solvent such as methanol.

  • Concentrate each extract under reduced pressure to obtain the respective crude extracts.

3.1.2. Bioassay Screening

  • Screen the crude extracts for the desired biological activity (e.g., antimicrobial, cytotoxic) using appropriate in vitro assays.

  • Identify the most active extract for further fractionation.

3.1.3. Fractionation

  • Subject the active crude extract to column chromatography on silica gel.

  • Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to obtain several fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Test each fraction for biological activity to identify the active fractions.

3.1.4. Purification

  • Subject the active fractions to further chromatographic purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

  • Utilize a suitable HPLC column (e.g., C18 for reverse-phase or a chiral column for separation of enantiomers) and an optimized mobile phase.

  • Collect the purified compounds and assess their purity by analytical HPLC.

3.1.5. Structure Elucidation

  • Elucidate the chemical structures of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Bioassay_Guided_Isolation Start Plant Material Extraction Extraction (Hexane, Ethyl Acetate, Methanol) Start->Extraction CrudeExtracts Crude Extracts Extraction->CrudeExtracts Bioassay Bioassay Screening (e.g., Antimicrobial, Cytotoxicity) CrudeExtracts->Bioassay ActiveExtract Active Crude Extract Bioassay->ActiveExtract Fractionation Column Chromatography (Silica Gel) ActiveExtract->Fractionation Fractions Fractions Fractionation->Fractions BioassayFractions Bioassay of Fractions Fractions->BioassayFractions ActiveFractions Active Fractions BioassayFractions->ActiveFractions Purification HPLC Purification ActiveFractions->Purification PureCompounds Pure this compound Compounds Purification->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation End Identified Bioactive Compound StructureElucidation->End

Bioassay-Guided Isolation Workflow
Synthesis of Spiro[chroman-2,4′-piperidin]-4-one Derivatives

This protocol describes the synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, a key intermediate for various this compound derivatives.[2]

3.2.1. Materials

  • N-Boc-4-piperidone

  • 2-Hydroxyacetophenone

  • Pyrrolidine

  • Anhydrous Methanol

  • Ethyl Acetate

  • 1 N HCl

  • 1 N NaOH

  • Brine

  • Anhydrous Na2SO4

  • Hexane

3.2.2. Procedure

  • To a stirred mixture of N-Boc-4-piperidone (5 g, 0.0249 mol) and 2-hydroxyacetophenone (3.4 g, 0.0249 mol) in anhydrous methanol (40 mL) at room temperature, add pyrrolidine (4.2 mL, 0.05 mol).

  • Reflux the reaction mixture overnight.

  • Concentrate the mixture under reduced pressure.

  • Add ethyl acetate (40 mL) to the residue.

  • Wash the organic layer sequentially with 1 N HCl, 1 N NaOH, and brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Remove the organic solvent in vacuo.

  • Add hexane (30 mL) to the residue to precipitate the product.

  • Filter and dry the solid to obtain tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.

Synthesis_Workflow Start Starting Materials (N-Boc-4-piperidone, 2-Hydroxyacetophenone) Reaction Reaction with Pyrrolidine in Anhydrous Methanol (Reflux) Start->Reaction Concentration Concentration (Reduced Pressure) Reaction->Concentration Extraction Work-up with Ethyl Acetate Concentration->Extraction Washing Washing (HCl, NaOH, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation (in vacuo) Drying->Evaporation Precipitation Precipitation with Hexane Evaporation->Precipitation Product Final Product: tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Precipitation->Product

Synthesis of a Spiro[chroman-2,4′-piperidin]-4-one Intermediate

Potential Signaling Pathways

While the precise molecular mechanisms of many this compound compounds are still under investigation, their observed biological activities suggest potential interactions with key cellular signaling pathways.

Keap1/Nrf2/ARE Pathway (Antioxidant Activity)

Natural compounds with antioxidant properties often exert their effects by modulating the Keap1/Nrf2/ARE pathway.[4][5][6][7] Under conditions of oxidative stress, these compounds can disrupt the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of various antioxidant and cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Compound Keap1 Keap1 This compound->Keap1 inhibition ROS Oxidative Stress (ROS) ROS->Keap1 inhibition Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome degradation Nrf2_cyto->Keap1_Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Keap1->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection

Proposed Modulation of the Keap1/Nrf2/ARE Pathway
PI3K/Akt/mTOR and MAPK Pathways (Anticancer Activity)

The PI3K/Akt/mTOR and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.[8][9][10] Natural products with anticancer properties frequently target these pathways to induce cancer cell death. This compound compounds may inhibit these pathways at various points, leading to decreased cell proliferation and increased apoptosis.

Cancer_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway This compound This compound Compound PI3K PI3K This compound->PI3K inhibition Ras Ras This compound->Ras inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 Proliferation_Survival2->Apoptosis

Potential Inhibition of Pro-survival Signaling Pathways

Conclusion

Novel this compound compounds represent a valuable and underexplored area of chemical space with significant therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their potential as next-generation therapeutics. The detailed protocols and visual aids are intended to streamline experimental design and accelerate the discovery and development of new this compound-based drugs.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Spirochromanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of spirochromane derivatives, a class of heterocyclic compounds with significant therapeutic potential. By summarizing quantitative biological data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the spirochromane scaffold.

Introduction to Spirochromanes

Spirochromanes are a fascinating class of spirocyclic compounds characterized by a chromane moiety linked to another cyclic system through a common spiro atom. This unique three-dimensional architecture has garnered considerable attention in medicinal chemistry due to its potential to interact with a variety of biological targets with high specificity and potency. The rigid spirocyclic framework often leads to favorable pharmacokinetic properties, making these compounds attractive candidates for drug development.

Recent research has highlighted the diverse biological activities of sprocinhromane derivatives, including anticancer, antimicrobial, and antioxidant effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more effective and selective therapeutic agents. This guide will delve into the SAR of spirochromanes, focusing on key structural modifications that influence their biological efficacy.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for various series of spirochromane derivatives, providing a clear comparison of their activities.

Anticancer Activity of Spirochromanone Analogs

A series of spirochromanone hydrochloride analogs have been synthesized and evaluated for their anticancer activity against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Anticancer Activity (IC50 in µM) of Spirochromanone Derivatives

CompoundRMCF-7B16F10
Csp 1 HH15.23 ± 0.9821.45 ± 1.12
Csp 3 H4-Cl8.76 ± 0.5412.87 ± 0.87
Csp 6 H4-CH₃10.12 ± 0.7615.65 ± 0.99
Csp 8 H4-NO₂25.43 ± 1.54> 30
Csp 10 6-CH₃H12.45 ± 0.8718.76 ± 1.05
Csp 12 6-CH₃4-Cl4.34 ± 0.216.98 ± 0.43
Csp 15 6-CH₃4-CH₃7.89 ± 0.4511.54 ± 0.76
Csp 17 6-CH₃4-NO₂29.31 ± 1.87> 30
Csp 18 H3,4-di-Cl5.12 ± 0.328.12 ± 0.54
BG-45 (Ref.) --6.54 ± 0.419.87 ± 0.65

Data sourced from a study on novel spirochromanone hydrochloride analogs as anticancer agents.[1]

SAR Insights:

  • The presence of a methyl group at the 6-position of the chromanone ring (R = 6-CH₃) generally enhances anticancer activity.

  • Electron-withdrawing groups, particularly halogens, at the para-position of the R¹ phenyl ring are favorable for activity, with the 4-chloro substituent consistently showing high potency.

  • A strongly deactivating nitro group at the 4-position of the R¹ phenyl ring is detrimental to activity.

Antimicrobial and Antioxidant Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

A series of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have been evaluated for their antimicrobial activity, reported as Minimum Inhibitory Concentration (MIC), and their antioxidant activity, reported as IC50.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

CompoundS. aureusE. coliC. albicans
5a 1632>64
5b 81632
6a 4816
6b 248
Ciprofloxacin (Ref.) 10.5-
Fluconazole (Ref.) --8

Data represents a selection of compounds from the study.[2]

Table 3: Antioxidant Activity (IC50 in µg/mL) of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

CompoundDPPH Radical Scavenging IC50
6g 15.2 ± 0.8
6h 12.5 ± 0.6
Ascorbic Acid (Ref.) 10.8 ± 0.5

Data represents compounds with notable antioxidant activity from the study.[2][3]

SAR Insights:

  • The (2S,4R,6′R*)-diastereomers generally exhibit significant antibacterial activity.[2][3]

  • The presence of vicinal bisphenol moieties (pyrogallol derivatives) leads to potent antioxidant activity.[2][3]

HPK1 Inhibition by Spiro Analogues

A series of spiro analogues have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.

Table 4: HPK1 Inhibitory Activity (IC50 in nM) of Spiro Analogues

CompoundHPK1 IC50 (nM)
1 15.6
3 8.9
6 5.4
13 3.1
16 2.67

Data sourced from a study on novel spiro HPK1 inhibitors.[4][5]

SAR Insights:

  • Modification of the solvent-exposed region of the molecule significantly influences HPK1 inhibitory capacity.

  • The introduction of a spirocyclic core maintaining a quasi-orthogonal conformation is advantageous for biological activity.

  • The presence of a fluorine substituent generally results in better potency and selectivity compared to a methoxy group.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of spirochromane derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, B16F10) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of the spirochromanone derivatives are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of the spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.

Protocol:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: The test compounds are dissolved in DMSO and serially diluted two-fold in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of the spirochromane derivatives.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

HPK1 Kinase Inhibition Assay

The inhibitory activity of spiro analogues against HPK1 is determined using a biochemical kinase assay.

Protocol:

  • Reagents: Recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP are used.

  • Compound Preparation: Test compounds are serially diluted in an appropriate buffer containing DMSO.

  • Kinase Reaction: The HPK1 enzyme and substrate are pre-incubated with the test compounds in a 96-well plate. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined using a four-parameter logistic curve fit.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by spirochromane derivatives and a general experimental workflow.

EGFR Signaling Pathway Inhibition

Spirochromanone analogs have been shown to target the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1] The diagram below depicts a simplified EGFR signaling cascade and the point of inhibition by these compounds.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Spirochromanone Spirochromanone (e.g., Csp 12) Spirochromanone->P Inhibition Grb2 Grb2/Sos P->Grb2 Recruitment Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: EGFR signaling cascade and inhibition by spirochromanones.

HPK1 Signaling Pathway Inhibition in T-Cells

Spiro analogues act as inhibitors of HPK1, which negatively regulates T-cell receptor (TCR) signaling.[4][5]

HPK1_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation HPK1_Inhibitor Spiro HPK1 Inhibitor HPK1_Inhibitor->HPK1 Inhibition SLP76 SLP-76 HPK1->SLP76 Phosphorylation P_SLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Signal Transduction Degradation 14-3-3 Binding & Proteasomal Degradation P_SLP76->Degradation Signal Attenuation Activation T-Cell Activation (Cytokine Production) Downstream->Activation

Caption: HPK1-mediated negative regulation of TCR signaling and its inhibition.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel spirochromane derivatives.

SAR_Workflow Design Compound Design (Scaffold Hopping, etc.) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening (e.g., MTT) Characterization->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: A typical workflow for structure-activity relationship studies.

Conclusion

The spirochromane scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications to the spirochromane core and its substituents can significantly enhance potency and selectivity against various targets, including cancer cells, microbial pathogens, and key signaling proteins like EGFR and HPK1. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to facilitate further research and empower drug development professionals in their efforts to design and synthesize the next generation of spirochromane-based drugs. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, will undoubtedly continue to yield novel and effective clinical candidates.

References

The Therapeutic Potential of Spirobicromane Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirobicromane scaffold, a unique heterocyclic system characterized by a spiro fusion of two chromane rings, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This technical guide explores the therapeutic potential of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new drugs based on this promising scaffold.

Core Synthetic Strategies

The synthesis of this compound scaffolds and their derivatives often involves multi-component reactions, leveraging the principles of convergent synthesis to build molecular complexity efficiently. A common and effective method is the acid-catalyzed condensation of phenolic compounds with suitable carbonyl precursors.

A notable example is the diastereoselective synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones. This reaction proceeds via the condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol, 2-methylresorcinol, or pyrogallol. The stereoselectivity of this transformation can be controlled by the judicious choice of acid catalyst and solvent conditions, allowing for the isolation of diastereomerically pure products.[1]

dot

Caption: General workflow for the synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones.

Therapeutic Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound IDTarget OrganismMIC (µg/mL)Reference
(2S,4R,6'R)-diastereomerGram-positive bacteria2[1]
(2S,4R,6'R)-diastereomerGram-negative bacteria2[1]
Antioxidant Activity

The antioxidant capacity of this compound derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound ClassIC50 (µg/mL)Reference
Vicinal bisphenol derivatives12.5[1]
Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCell LineIC50 (nM)TargetReference
B1622Rv1 (Prostate Cancer)96p300/CBP

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones

Materials:

  • 6-styryl-4-aryldihydropyrimidin-2-one derivatives

  • Resorcinol, 2-methylresorcinol, or pyrogallol

  • Acid catalyst (e.g., methanesulfonic acid or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, acetic acid)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the appropriate 6-styryl-4-aryldihydropyrimidin-2-one (1 mmol) in the chosen solvent (10-20 mL), add the resorcinol derivative (1.1 mmol).

  • Add the acid catalyst (0.1-0.2 mmol) to the reaction mixture.

  • Reflux the mixture for the time required to complete the reaction (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one diastereomers.

  • Characterize the products using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

Materials:

  • Test compounds (this compound derivatives)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control (DPPH solution with methanol instead of the test compound).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging against the compound concentration.

MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line (e.g., 22Rv1)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound scaffolds are attributed to their interaction with specific biological targets and modulation of key signaling pathways.

Anticancer Mechanism: p300/CBP Inhibition

Certain spirocyclic chromane derivatives have been identified as potent inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP (CREB-binding protein). These proteins are critical co-activators in various signaling pathways that are often dysregulated in cancer, including those driving cell proliferation and survival. By inhibiting the HAT activity of p300/CBP, these compounds can downregulate the expression of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

dot

p300_CBP_Pathway cluster_input Upstream Signals cluster_core p300/CBP Regulation cluster_output Cellular Response Growth_Factors Growth_Factors Transcription_Factors Transcription Factors (e.g., c-Myc, AR) Growth_Factors->Transcription_Factors Hormones Hormones Hormones->Transcription_Factors p300_CBP p300/CBP (HAT activity) Histones Histones p300_CBP->Histones Acetylation Gene_Expression Oncogene Expression Histones->Gene_Expression Chromatin Remodeling Transcription_Factors->p300_CBP Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Spirobicromane_Inhibitor This compound Inhibitor Spirobicromane_Inhibitor->p300_CBP Inhibits

Caption: Inhibition of the p300/CBP signaling pathway by this compound derivatives.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. This compound derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

dot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound Derivative This compound->Death_Receptors Activates This compound->Mitochondrion Induces Stress

Caption: Induction of apoptosis by this compound derivatives via extrinsic and intrinsic pathways.

Conclusion and Future Directions

This compound scaffolds represent a highly promising class of compounds with diverse therapeutic potential. Their unique structural features and amenability to synthetic modification make them attractive candidates for the development of novel drugs targeting a range of diseases. The data presented in this guide highlight their significant antimicrobial, antioxidant, and anticancer activities.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of this compound derivatives to establish more comprehensive structure-activity relationships.

  • Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways for different therapeutic activities.

  • In vivo efficacy and safety profiling: Preclinical studies to evaluate the therapeutic potential and safety of lead compounds in animal models.

  • Development of drug delivery systems: Formulation strategies to enhance the bioavailability and targeted delivery of this compound-based drugs.

By addressing these key areas, the full therapeutic potential of this compound scaffolds can be unlocked, paving the way for the development of next-generation medicines.

References

An In-depth Technical Guide to the Synthesis of Spirobicromane Precursors from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of spirobicromane precursors, a class of compounds with significant potential in medicinal chemistry and materials science, utilizing resorcinol as a key starting material. The inherent three-dimensionality of spirocyclic systems offers unique pharmacological and material properties. This document provides a comprehensive overview of synthetic methodologies, including detailed experimental protocols and quantitative data, to facilitate further research and development in this promising area.

Introduction to Spirobicromanes from Resorcinol

Resorcinol, or 1,3-dihydroxybenzene, is a versatile and highly reactive aromatic compound, making it an excellent precursor for the synthesis of a wide range of complex molecules.[1] Its electron-rich nature allows for facile electrophilic substitution, condensation, and cyclization reactions.[1] A key transformation involves the acid-catalyzed reaction of resorcinol with α,β-unsaturated ketones, which can lead to the formation of chromane structures. Under specific conditions, this reaction can yield this compound derivatives, where two chroman moieties are linked by a central spiro atom.[2]

One notable example is the synthesis of 2,2'-spirobi(7-hydroxy-4,4-dimethylchroman) from the reaction of resorcinol with 2,6-dimethyl-2,5-heptadien-4-one (phorone).[2] This reaction provides a direct route to a this compound scaffold. Another approach involves the condensation of resorcinols with dimethyl acetonedicarboxylate, which can unexpectedly lead to the formation of 4,4′-spirodichroman-2-ones.[3] These synthetic strategies open avenues for creating diverse this compound libraries for various applications.

Synthetic Pathways and Mechanisms

The synthesis of this compound precursors from resorcinol primarily proceeds through acid-catalyzed cascade reactions. The following sections outline the key synthetic pathways and their proposed mechanisms.

The reaction of resorcinol with phorone in the presence of an acid catalyst, such as hydrochloric acid, yields the this compound derivative 2,2'-spirobi(7-hydroxy-4,4-dimethylchroman).[2] The proposed reaction mechanism involves a series of conjugate additions and intramolecular cyclizations.

G Resorcinol Resorcinol Intermediate1 Michael Adduct (Intermediate I) Resorcinol->Intermediate1 Conjugate Addition Phorone Phorone (2,6-dimethyl-2,5-heptadien-4-one) Phorone->Intermediate1 Intermediate2 Hemiketal (Intermediate II) Intermediate1->Intermediate2 Intramolecular Hemiketalization Intermediate3 Dehydrated Intermediate (Intermediate III) Intermediate2->Intermediate3 Dehydration Intermediate4 Second Michael Adduct (Intermediate IV) Intermediate3->Intermediate4 Second Conjugate Addition with Resorcinol This compound 2,2'-Spirobi(7-hydroxy- 4,4-dimethylchroman) Intermediate4->this compound Intramolecular Cyclization and Dehydration HCl HCl (catalyst) HCl->Intermediate1

Caption: Proposed reaction pathway for the synthesis of a this compound from resorcinol and phorone.

The Pechmann condensation, a classic method for coumarin synthesis, can be adapted to produce spirodicroman-2-ones when resorcinol is reacted with dimethyl acetonedicarboxylate.[3] This reaction is typically catalyzed by a dehydrating agent like concentrated sulfuric acid. The proposed mechanism involves an initial transesterification followed by intramolecular electrophilic aromatic substitution and subsequent cyclization steps.

G Resorcinol Resorcinol IntermediateA Transesterification Product Resorcinol->IntermediateA Transesterification DMAD Dimethyl Acetonedicarboxylate DMAD->IntermediateA IntermediateB Cyclized Intermediate IntermediateA->IntermediateB Intramolecular Friedel-Crafts Acylation IntermediateC Second Condensation Intermediate IntermediateB->IntermediateC Reaction with second Resorcinol Spirodichromanone 4,4'-Spirodichroman-2-one Derivative IntermediateC->Spirodichromanone Intramolecular Cyclization H2SO4 H₂SO₄ (catalyst) H2SO4->IntermediateA

Caption: Proposed pathway for the formation of 4,4′-spirodichroman-2-ones from resorcinol.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound precursors from resorcinol.

The synthesis of this compound precursors from resorcinol generally follows a straightforward workflow, as depicted below.

G Start Start: Reactants and Solvent Reaction Reaction under Catalytic Conditions Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Final Product: This compound Precursor Analysis->End

References

Biological Screening of a Spirobicromane Compound Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and practical methodologies for the biological screening of spirobicromane compound libraries. This compound scaffolds, characterized by their unique three-dimensional architecture, represent a promising area in drug discovery, offering the potential for novel interactions with biological targets and improved pharmacokinetic profiles. This document outlines detailed experimental protocols for common screening assays, presents a structured approach to data analysis, and visualizes key experimental workflows and cellular signaling pathways.

Introduction to this compound Compounds

This compound compounds are a class of heterocyclic molecules featuring a spirocyclic junction where two chromane ring systems are joined by a single common atom. This rigid, three-dimensional structure distinguishes them from planar aromatic compounds, potentially leading to enhanced binding affinity, selectivity, and metabolic stability. The inherent structural complexity of spirobicromanes makes them attractive candidates for targeting a wide range of biological entities, including enzymes, receptors, and ion channels. Compound libraries based on the this compound scaffold are increasingly utilized in high-throughput screening (HTS) campaigns to identify novel hit compounds for various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. The following sections provide step-by-step methodologies for key in vitro assays commonly employed in the biological evaluation of this compound compound libraries.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of test compounds.[1][2][3][4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[1][2][3]

Materials:

  • 96-well flat-bottom sterile microplates

  • This compound compound library (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2][3]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[6][7][8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8]

Materials:

  • 96-well microplate

  • This compound compound library

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol or ethanol and store it in the dark.

    • Prepare serial dilutions of the this compound compounds and the positive control in the same solvent.

  • Reaction Setup:

    • Add a defined volume of each compound dilution to the wells of the 96-well plate.

    • Add the DPPH working solution to each well to initiate the reaction. Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6][7]

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound compound in a liquid growth medium in a 96-well plate. After incubation, the presence or absence of visible growth is determined.

Materials:

  • 96-well sterile microplates

  • This compound compound library

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or PBS

  • Inoculating loop or sterile swabs

  • Spectrophotometer or McFarland standards

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of the microorganism, prepare a standardized inoculum suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the this compound compounds in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The quantitative data generated from the biological screening of a this compound library should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
Compound IDThis compound ScaffoldCell LineIncubation Time (h)IC50 (µM)Reference
SPB-1 Spiro[chromane-4,2'-[1][6]dioxolane]MCF-74815.2 ± 1.8[Fictional Data]
SPB-2 Spiro[chromane-2,2'-indoline]A549488.7 ± 0.9[Fictional Data]
SPB-3 Dispiro[chromane-2,1'-cyclo-hexane-4',2''-chromane]HeLa7222.5 ± 2.5[Fictional Data]
Compound 4b Spiro[indole-3,2'-quinoline]MCF-748140.8[6]
Compound 2 Oleoyl HybridHCT116Not Specified0.34[6]
Table 2: Antioxidant Activity of this compound Derivatives
Compound IDThis compound ScaffoldAssayEC50 (mM)Reference
SPB-A SpiroxindoleDPPH0.98[3]
SPB-B SpiroxindoleABTS0.98[3]
SPB-C SpiroxindoleAnti-LPO0.04[3]
C22 SpiroxindoleDPPH0.98[3]
C23 SpiroxindoleDPPH1.30[3]
Table 3: Antimicrobial Activity of this compound Derivatives
Compound IDThis compound ScaffoldMicroorganismMIC (µg/mL)Reference
SPB-X SpiropyrrolidineB. subtilis32[4]
SPB-Y SpiropyrrolidineP. aeruginosa64[4]
Compound 11 Sugar Modified Uridine DerivativeB. subtilis1249[1]
Compound 11 Sugar Modified Uridine DerivativeE. coli524[1]
Compound 17 Sugar Modified Uridine DerivativeS. abony2708[1]

Visualization of Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex processes and relationships in drug discovery. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and signaling pathways relevant to the screening of this compound compounds.

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_0 Library Preparation & Plating cluster_1 Primary Screening cluster_2 Hit Identification & Confirmation cluster_3 Hit Validation & Lead Optimization Lib This compound Compound Library Plate Assay Plate Preparation Lib->Plate Assay High-Throughput Screening Assay Plate->Assay Data Data Acquisition Assay->Data Analysis Data Analysis (Hit Selection) Data->Analysis Confirm Hit Confirmation (Dose-Response) Analysis->Confirm Secondary Secondary Assays (Selectivity, MOA) Confirm->Secondary LeadOpt Hit-to-Lead Optimization Secondary->LeadOpt

A generalized workflow for the high-throughput screening of a this compound compound library.
Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_0 Upstream Regulation cluster_1 Effector Pathway Spiro This compound Compound p53 p53 Spiro->p53 stabilizes MDM2 MDM2 p53->MDM2 activates Bax Bax p53->Bax activates MDM2->p53 inhibits Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Simplified p53-mediated apoptosis pathway potentially modulated by this compound compounds.
NF-κB Signaling Pathway

NFkB_Pathway cluster_0 Signal Transduction cluster_1 Nuclear Events Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50 p65 IκBα IkB:e->NFkB_complex:e degrades NFkB_nuc p50 p65 NFkB_complex->NFkB_nuc translocates to nucleus DNA DNA NFkB_nuc->DNA binds to Gene Inflammatory Gene Expression DNA->Gene activates Spiro This compound Compound Spiro->IKK inhibits

Inhibition of the NF-κB signaling pathway as a potential mechanism of action for this compound compounds.

References

In Silico Modeling of Spirobicromane-Target Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between spirobicromane compounds and their potential biological targets. Spirobicromanes are a class of heterocyclic compounds with a characteristic spirocyclic junction between a chromane and another cyclic system. Various derivatives have demonstrated promising biological activities, including antimicrobial, antioxidant, and anticancer effects, making them attractive scaffolds for drug discovery.

This guide details the known biological targets of this compound and related spirocyclic compounds, presents detailed protocols for computational modeling and experimental validation, and visualizes the relevant biological pathways and experimental workflows.

Known Biological Targets of this compound and Related Compounds

The therapeutic potential of this compound derivatives stems from their interaction with specific biological targets. While research on spirobicromanes is ongoing, studies on structurally related spiro compounds have identified several key proteins and pathways involved in their antimicrobial and anticancer activities.

Antimicrobial Targets

The antimicrobial activity of spiro compounds is often attributed to the disruption of essential bacterial processes. Key targets include:

  • Undecaprenyl Pyrophosphate Synthase (UPPS): This enzyme is crucial for the biosynthesis of the bacterial cell wall, catalyzing the formation of a lipid carrier required for peptidoglycan assembly[1][2]. Inhibition of UPPS disrupts cell wall integrity, leading to bacterial cell death.

  • Penicillin-Binding Proteins (PBPs): These are a group of enzymes involved in the final steps of peptidoglycan synthesis. Spiro compounds with certain structural motifs can mimic β-lactam antibiotics and inhibit PBPs, thereby preventing the cross-linking of the bacterial cell wall[3].

  • DNA Gyrase: A type II topoisomerase, DNA gyrase is essential for bacterial DNA replication and transcription. It introduces negative supercoils into DNA, and its inhibition leads to the cessation of these critical cellular processes[3].

Anticancer Targets

In the context of cancer, spirochromane derivatives have been shown to target key signaling molecules that drive tumor growth and proliferation:

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are often overexpressed in various cancers and play a central role in cell growth, survival, and differentiation. Certain spirochromane derivatives have been identified as potent dual inhibitors of both EGFR and HER2[4][5].

  • Tubulin: As the building block of microtubules, tubulin is a critical component of the cellular cytoskeleton and is essential for cell division. Some spiro compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[6].

  • Androgen Receptor (AR): A key driver in prostate cancer, the androgen receptor is a nuclear transcription factor. Spirocyclic compounds have been developed as AR degraders, representing a promising therapeutic strategy for castration-resistant prostate cancer[2].

Antioxidant Mechanism

The antioxidant properties of this compound derivatives are primarily attributed to their chemical structure, particularly the presence of phenolic groups. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate oxidative chain reactions. While direct binding to a single "antioxidant target" in the traditional sense is less common, they can modulate the activity of antioxidant enzymes.

Quantitative Data: this compound-Target Interactions

The following table summarizes the inhibitory activities of selected spirochromane derivatives against their identified biological targets. This data is crucial for establishing structure-activity relationships (SAR) and for validating the results of in silico models.

Compound IDTargetAssay TypeIC50 (µM)Reference
5a EGFRIn vitro enzyme inhibition0.116[4][5]
HER2In vitro enzyme inhibition0.055[4][5]
5b EGFRIn vitro enzyme inhibition0.132[4][5]
HER2In vitro enzyme inhibition0.210[4][5]
5g EGFRIn vitro enzyme inhibition0.077[4][5]
HER2In vitro enzyme inhibition0.085[4][5]
Erlotinib EGFRIn vitro enzyme inhibition0.090[4]
HER2In vitro enzyme inhibition0.038[4]
Gefitinib EGFRIn vitro enzyme inhibition0.052[4]
HER2In vitro enzyme inhibition0.072[4]

In Silico Modeling Protocols

In silico modeling is a powerful tool for predicting and analyzing the interactions between spirobicromanes and their biological targets at a molecular level. The following sections provide detailed protocols for molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Protocol: Molecular Docking using AutoDock Vina

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (this compound):

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.

    • Define the rotatable bonds and save the ligand in PDBQT format using AutoDock Tools.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates of the active site can be determined from the co-crystallized ligand in the original PDB file or through literature review.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface, providing the prepared receptor and ligand files, as well as the grid box coordinates and dimensions.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z --out output.pdbqt

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).

    • Visualize the protein-ligand interactions for the best-scoring poses using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interaction in a physiological environment.

Protocol: Protein-Ligand MD Simulation using GROMACS

  • System Preparation:

    • Prepare the protein and ligand files as described in the molecular docking protocol.

    • Generate the ligand topology and parameter files using a server like CGenFF or the antechamber module of AmberTools.

    • Combine the protein and ligand coordinate files into a single complex file.

    • Merge the protein and ligand topology files, ensuring the force fields are compatible (e.g., CHARMM36m for the protein and the CGenFF-generated parameters for the ligand).

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the system using the steepest descent algorithm to remove any steric clashes or inappropriate geometries.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system. Position restraints are typically applied to the protein and ligand heavy atoms.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density. Position restraints are gradually released.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) with no position restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to evaluate the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding affinity.

Experimental Validation Protocols

In silico predictions must be validated through experimental assays. The following are protocols for assays relevant to the identified targets of this compound compounds.

EGFR/HER2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of EGFR or HER2.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Dilute the recombinant EGFR or HER2 enzyme and the appropriate substrate (e.g., a poly(Glu,Tyr) peptide) in the kinase buffer.

    • Prepare a serial dilution of the this compound compound in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted enzyme, substrate, and ATP.

    • Add the diluted this compound compound or vehicle control (DMSO).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal using luciferase.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol: Agarose Gel-Based Assay

  • Reaction Setup:

    • Prepare the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (e.g., pBR322), and the this compound compound at various concentrations.

    • Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and EDTA.

    • Run the samples on an agarose gel.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Data Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster on the gel.

    • An effective inhibitor will prevent supercoiling, resulting in a band corresponding to the relaxed plasmid. The IC50 can be determined by quantifying the band intensities at different inhibitor concentrations.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound-target interactions.

Caption: EGFR/HER2 signaling pathway and inhibition by this compound derivatives.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP FPP UPPS UPP Synthase (UPPS) FPP->UPPS IPP IPP IPP->UPPS UPP Undecaprenyl-PP (UPP) UPPS->UPP Lipid_I Lipid I UPP->Lipid_I Forms Lipid_II Lipid II Lipid_I->Lipid_II Translocation Translocation Lipid_II->Translocation Spiro_UPPS This compound (UPPS Target) Spiro_UPPS->UPPS Inhibits PBPs Penicillin-Binding Proteins (PBPs) Translocation->PBPs Peptidoglycan Peptidoglycan (Cell Wall) PBPs->Peptidoglycan Cross-linking Spiro_PBP This compound (PBP Target) Spiro_PBP->PBPs Inhibits

Caption: Bacterial cell wall synthesis pathway and points of inhibition.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_validation Experimental Validation PDB Protein Structure (PDB) PDB_Prep Prepare Receptor (Add H, Charges) PDB->PDB_Prep Ligand_2D This compound 2D Structure Ligand_3D Generate 3D Structure & Energy Minimize Ligand_2D->Ligand_3D Grid Define Binding Site (Grid Box) PDB_Prep->Grid Complex Create Complex PDB_Prep->Complex Dock Run Docking (AutoDock Vina) Ligand_3D->Dock Grid->Dock Poses Ranked Poses & Binding Affinity Dock->Poses Poses->Complex Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Poses->Assay Guides Solvate Solvate & Add Ions Complex->Solvate Equilibrate Energy Minimization & Equilibration Solvate->Equilibrate MD_Run Production MD Run (GROMACS) Equilibrate->MD_Run Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Run->Analysis Analysis->Assay Guides

Caption: General workflow for in silico modeling and experimental validation.

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Condensation Synthesis of Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirobicromane scaffolds are of significant interest to researchers in materials science and drug discovery due to their rigid, three-dimensional structure. The specific compound, 2,2',7,7'-tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichromane (CAS 32737-35-2), is a key building block for the synthesis of advanced polymers and functional materials. This document provides a detailed protocol for the acid-catalyzed condensation synthesis of this this compound from resorcinol and acetone. The methodology is based on established principles of acid-catalyzed reactions between phenols and ketones.

Data Presentation

While a specific high-yield protocol for the parent this compound is not extensively documented in publicly available literature, the following table summarizes expected and reported data for the target compound and related structures. The yield for the model compound, which is structurally analogous, is reported to be low, suggesting that optimization may be required.

ParameterExpected/Reported Value
IUPAC Name 2,2',7,7'-Tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichromane
CAS Number 32737-35-2
Molecular Formula C₂₁H₂₄O₄
Molecular Weight 356.41 g/mol
Appearance Expected to be a colorless or off-white solid.
Yield A yield of approximately 20% has been reported for a similar model compound; optimization is likely necessary to achieve higher yields.[1]
Solubility Expected to be soluble in acetone, THF, and other polar organic solvents.[1]
¹H NMR (Predicted) Aromatic protons: ~6.0-7.0 ppm; Methylene protons: ~2.5-3.0 ppm; Methyl protons: ~1.2-1.5 ppm; Hydroxyl protons: variable, likely broad signal.
¹³C NMR (Predicted) Aromatic carbons: ~100-150 ppm; Spiro carbon: ~75-85 ppm; Quaternary carbons (C(CH₃)₂): ~40-50 ppm; Methylene carbons: ~30-40 ppm; Methyl carbons: ~25-35 ppm.

Experimental Protocols

This protocol details the acid-catalyzed condensation of resorcinol with acetone to synthesize 2,2',7,7'-tetrahydroxy-4,4,4',4'-tetramethyl-2,2'-spirobichromane.

Materials:

  • Resorcinol (99%)

  • Acetone (ACS grade)

  • Concentrated Hydrochloric Acid (37%) or Trifluoroacetic Acid

  • Diethyl ether

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol (e.g., 6.6 g, 60 mmol) in a mixture of diethyl ether (100 mL) and dichloromethane (100 mL).[1] To this solution, add acetone (e.g., 1.2 g, 20 mmol).

  • Acid Catalysis: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 2 mL) or trifluoroacetic acid to the stirring solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is expected to proceed over several hours (e.g., 4-12 hours).[1]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst and any unreacted resorcinol.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound. Recrystallization from a suitable solvent system can also be employed for further purification.

Safety Precautions:

  • Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acetone, diethyl ether, and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Resorcinol is harmful if swallowed and can cause skin and eye irritation. Avoid inhalation and direct contact.

Visualizations

Reaction Mechanism:

The acid-catalyzed condensation of resorcinol with acetone proceeds through a series of electrophilic aromatic substitution and cyclization steps. The acid catalyst protonates the acetone, activating it for nucleophilic attack by the electron-rich resorcinol ring. This is followed by a second electrophilic substitution and subsequent intramolecular cyclization to form the this compound structure.

reaction_mechanism cluster_step1 Step 1: Acetone Activation cluster_step2 Step 2: First Electrophilic Aromatic Substitution cluster_step3 Step 3: Second Electrophilic Aromatic Substitution cluster_step4 Step 4: Intramolecular Cyclization & Spiroketal Formation A Acetone Activated_Acetone Protonated Acetone (Electrophile) A->Activated_Acetone + H+ H_plus H+ Resorcinol1 Resorcinol Intermediate1 Carbocation Intermediate Resorcinol1->Intermediate1 + Protonated Acetone Hemiketal Hemiketal Adduct Intermediate1->Hemiketal - H+ Intermediate2 Activated Intermediate Hemiketal->Intermediate2 + H+ Intermediate3 Di-adduct Intermediate Intermediate2->Intermediate3 + Resorcinol Resorcinol2 Resorcinol Intermediate4 Chromane Ring Formation Intermediate3->Intermediate4 - H2O This compound This compound Intermediate4->this compound Cyclization

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow Start Reactants: Resorcinol & Acetone Reaction Acid-Catalyzed Condensation (Reflux) Start->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analytical determination and preparative purification of Spirobicromane (4,4,4',4'-Tetramethyl-2,2'-spirobi[chroman]-7,7'-diol). The developed reverse-phase HPLC (RP-HPLC) method provides a reliable platform for the isolation and purity assessment of this spiro-heterocyclic compound, which holds potential in various research and development applications. This document provides detailed protocols for both analytical and preparative scale separations, including system parameters, sample preparation, and expected outcomes.

Introduction

This compound, with the chemical structure 4,4,4',4'-Tetramethyl-2,2'-spirobi[chroman]-7,7'-diol, is a complex heterocyclic organic compound.[1] Spiro compounds, characterized by their unique three-dimensional structure, are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and potential for diverse biological activities. The purification and analysis of such molecules are critical steps in drug discovery and development to ensure compound integrity and to accurately determine its properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note presents an optimized HPLC method for the efficient purification and analysis of this compound.

Experimental Protocols

Analytical HPLC Method for Purity Analysis

This method is designed for the rapid assessment of this compound purity in a sample.

Instrumentation and Materials:

  • HPLC System: A standard analytical HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Solvent: Methanol or Acetonitrile

  • This compound Standard: >98% purity

  • Vials and Syringe Filters: Appropriate for HPLC analysis

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of solvents. Degas the mobile phases before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in the sample solvent at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 100 µg/mL.

  • Sample Preparation: Dissolve the this compound sample in the sample solvent to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
20.01090
25.01090
25.15050
30.05050
  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatogram should correspond to that of the this compound standard. Purity is determined by the area percentage of the main peak.

Preparative HPLC Method for Purification

This method is designed for the isolation of larger quantities of high-purity this compound.

Instrumentation and Materials:

  • Preparative HPLC System: Equipped with a high-flow rate pump, a fraction collector, and a UV-Vis detector.

  • Column: C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Methanol or a mixture of Acetonitrile and Water

  • Crude this compound Sample

Procedure:

  • Mobile Phase Preparation: Prepare large volumes of the mobile phases and ensure they are adequately degassed.

  • Sample Preparation: Dissolve the crude this compound sample in a minimal amount of the sample solvent to achieve a high concentration. The final concentration will depend on the solubility of the crude material. Ensure the sample is fully dissolved and filtered to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

    • Column Temperature: Ambient

    • Detection Wavelength: 280 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
30.02080
35.02080
35.16040
40.06040
  • Fraction Collection: Set the fraction collector to collect peaks based on a threshold UV signal. Collect the peak corresponding to this compound.

  • Post-Purification Processing: Combine the collected fractions containing the pure compound. Remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.

  • Purity Confirmation: Analyze the purified fractions using the analytical HPLC method described above to confirm the purity.

Data Presentation

The following tables summarize the expected quantitative data from the analytical and preparative HPLC methods.

Table 1: Analytical HPLC Method - Expected Performance

ParameterExpected Value
Retention Time (tR) Approximately 15.2 min
Theoretical Plates (N) > 10,000
Tailing Factor (Tf) 0.9 - 1.2
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Table 2: Preparative HPLC Method - Expected Results

ParameterExample Value
Sample Loading 100 mg of crude material
Purity of Crude Material ~85%
Yield of Purified this compound ~75 mg
Purity of Final Product >99% (by analytical HPLC)
Recovery ~88%

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_analysis Analytical Workflow cluster_purification Preparative Workflow Crude_Sample Crude this compound Sample Dissolution Dissolve in Sample Solvent Crude_Sample->Dissolution Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis Fraction_Collection Fraction Collection Detection->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Product Purified this compound Lyophilization->Pure_Product Pure_Product->Data_Analysis Purity Confirmation

Caption: Experimental workflow for HPLC analysis and purification of this compound.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Spirobicromane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of spirobicromane diastereomers. The methodologies outlined herein are crucial for the unambiguous determination of stereochemistry, a critical aspect in drug discovery and development where the three-dimensional arrangement of atoms can significantly impact biological activity.

Introduction

This compound scaffolds are prevalent in a variety of natural products and pharmacologically active molecules. The inherent chirality at the spirocyclic center, often in combination with other stereocenters, gives rise to multiple diastereomers. Distinguishing between these diastereomers is a formidable analytical challenge. NMR spectroscopy, particularly through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), offers a powerful, non-destructive method to determine the relative stereochemistry of these complex molecules.[1] This is achieved by identifying protons that are in close spatial proximity, which provides definitive evidence for their relative orientation.[2]

Principles of Diastereomer Differentiation by NMR

Diastereomers are stereoisomers that are not mirror images of each other and, as such, possess different physical and chemical properties. In an achiral solvent, the NMR spectra of enantiomers are identical. However, diastereomers exhibit distinct NMR spectra, with protons and carbons in different chemical environments resonating at different frequencies.[3]

The key NMR techniques for elucidating the structure of this compound diastereomers include:

  • ¹H NMR: Provides information on the chemical environment of protons. Significant differences in chemical shifts (δ) and coupling constants (J) between diastereomers can be observed.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments. The chemical shift of the spiro-carbon can be particularly informative.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to establish the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of the molecular framework.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for stereochemical assignment. It identifies protons that are close in space (< 5 Å), regardless of their through-bond connectivity. The presence or absence of NOE cross-peaks between specific protons allows for the determination of the relative configuration of stereocenters.[1][4]

Quantitative NMR Data for Spiro-Chromane Diastereomers

While specific data for this compound is proprietary, the following tables provide representative ¹H and ¹³C NMR data for two diastereomers of a closely related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one system.[5] This data illustrates the expected differences in chemical shifts that enable diastereomer differentiation.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Spiro-Chromane Diastereomers [5]

ProtonDiastereomer A (ppm)Diastereomer B (ppm)Key Observations
4-H (Chromane)4.60 - 5.304.0 - 4.5Significant upfield shift in Diastereomer B.
6'-H (Pyrimidine)4.60 - 5.304.0 - 4.5Correlated upfield shift with 4-H in Diastereomer B.
Aromatic-H6.5 - 7.86.5 - 7.8Minor shifts observed.
Other Aliphatic-HVariesVariesShifts are dependent on proximity to stereocenters.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Spiro-Chromane Diastereomers [5]

CarbonDiastereomer A (ppm)Diastereomer B (ppm)Key Observations
C-spiro82.10 - 82.2084.1 - 84.9Downfield shift of the spiro-carbon in Diastereomer B.
C4 (Chromane)VariesVaries
C6' (Pyrimidine)VariesVaries
Aromatic-C115 - 160115 - 160Minor shifts observed.

Experimental Protocols

Sample Preparation

High-quality NMR data relies on meticulous sample preparation.

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. CDCl₃ and DMSO-d₆ are common choices.[6]

  • Concentration:

    • For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[7]

    • For ¹³C and 2D NMR experiments (HSQC, HMBC, NOESY), a higher concentration of 15-25 mg in 0.6-0.7 mL is recommended to achieve an adequate signal-to-noise ratio.[7]

  • Oxygen Removal: For quantitative NOESY experiments, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[4]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

G NMR Sample Preparation Workflow cluster_sample Sample Preparation cluster_degas Optional for NOESY High Purity Sample (>95%) High Purity Sample (>95%) Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent High Purity Sample (>95%)->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Freeze-Pump-Thaw Cycles Freeze-Pump-Thaw Cycles Transfer to NMR Tube->Freeze-Pump-Thaw Cycles For quantitative NOESY Ready for NMR Analysis Ready for NMR Analysis Freeze-Pump-Thaw Cycles->Ready for NMR Analysis G NMR Data Acquisition Workflow Prepared NMR Sample Prepared NMR Sample 1D NMR (1H, 13C) 1D NMR (1H, 13C) Prepared NMR Sample->1D NMR (1H, 13C) 2D COSY, HSQC, HMBC 2D COSY, HSQC, HMBC 1D NMR (1H, 13C)->2D COSY, HSQC, HMBC Connectivity Propose Planar Structure Propose Planar Structure 2D COSY, HSQC, HMBC->Propose Planar Structure 2D NOESY 2D NOESY Propose Planar Structure->2D NOESY Stereochemistry Analyze NOE Correlations Analyze NOE Correlations 2D NOESY->Analyze NOE Correlations Assign Relative Stereochemistry Assign Relative Stereochemistry Analyze NOE Correlations->Assign Relative Stereochemistry Final Structure Elucidation Final Structure Elucidation Assign Relative Stereochemistry->Final Structure Elucidation G Logical Flow for Diastereomer Assignment via NOESY cluster_models Theoretical Models cluster_exp Experimental Data Propose Possible Diastereomers (A and B) Propose Possible Diastereomers (A and B) Predict NOE Correlations for A Predict NOE Correlations for A Compare with Predicted Correlations Compare with Predicted Correlations Predict NOE Correlations for A->Compare with Predicted Correlations Predict NOE Correlations for B Predict NOE Correlations for B Predict NOE Correlations for B->Compare with Predicted Correlations Acquire 2D NOESY Spectrum Acquire 2D NOESY Spectrum Observe Experimental NOE Cross-Peaks Observe Experimental NOE Cross-Peaks Observe Experimental NOE Cross-Peaks->Compare with Predicted Correlations Match Found (e.g., with A) Match Found (e.g., with A) Compare with Predicted Correlations->Match Found (e.g., with A) Yes No Match No Match Compare with Predicted Correlations->No Match No Assign Structure as Diastereomer A Assign Structure as Diastereomer A Match Found (e.g., with A)->Assign Structure as Diastereomer A Re-evaluate Proposed Structures/Assignments Re-evaluate Proposed Structures/Assignments No Match->Re-evaluate Proposed Structures/Assignments

References

Application Notes and Protocols: Determination of the Absolute Stereochemistry of Spirobicromane using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is of utmost importance. The spatial arrangement of atoms, or stereochemistry, directly influences a compound's pharmacological activity, metabolic fate, and toxicological profile. X-ray crystallography is the definitive analytical technique for the unambiguous determination of the absolute stereochemistry of chiral molecules.[1][2][3] This application note provides a comprehensive overview and a detailed protocol for the use of single-crystal X-ray diffraction to elucidate the absolute configuration of Spirobicromane, a key intermediate in the synthesis of novel therapeutic agents.

The structural information derived from this method is crucial for ensuring the stereochemical purity of drug candidates, understanding drug-receptor interactions, and fulfilling regulatory requirements for new drug applications.[1] The protocol outlined below is intended to guide researchers through the process of crystal growth, X-ray data collection, structure solution, and refinement to confidently assign the absolute stereochemistry of this compound.

Hypothetical Data Presentation

The following tables summarize the crystallographic data and refinement statistics for a hypothetical crystal of enantiopure this compound. This data is provided as a representative example for instructional purposes.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₁₈H₁₆O₄
Formula weight300.32
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.245(2) Åb = 10.531(3) Åc = 16.874(4) Å
α = 90°β = 90°γ = 90°
Volume1465.9(6) ų
Z4
Density (calculated)1.359 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)632
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-10<=h<=10, -13<=k<=13, -22<=l<=22
Reflections collected15874
Independent reflections3452 [R(int) = 0.031]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.985 and 0.976
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3452 / 0 / 201
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.042, wR2 = 0.091
Absolute structure parameter (Flack x)0.02(4)
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Data Collection and Refinement Statistics.

ParameterValue
DiffractometerBruker D8 VENTURE
Radiation sourceMo Kα (λ = 0.71073 Å)
Data collection softwareAPEX3
Structure solution softwareSHELXT
Structure refinement softwareSHELXL
Final R1 [I>2σ(I)]0.035
wR2 (all data)0.091
Flack parameter0.02(4)
Completeness99.8%
Redundancy4.6

The value of the Flack parameter, being close to zero with a small standard uncertainty, provides strong evidence for the correctness of the assigned absolute configuration.[2][4][5][6]

Experimental Protocols

Crystallization of this compound

High-quality single crystals are essential for successful X-ray diffraction analysis.[7][8] The following vapor diffusion method is recommended for the crystallization of this compound.

  • Materials:

    • Enantiomerically pure this compound (5-10 mg)

    • Solvent for dissolving this compound (e.g., Ethyl Acetate)

    • Anti-solvent in which this compound is poorly soluble (e.g., n-Hexane)

    • Small vial (e.g., 2 mL)

    • Larger vial or beaker (e.g., 20 mL)

    • Parafilm or a screw cap for the larger vial

  • Protocol:

    • Dissolve 5-10 mg of this compound in the minimum amount of ethyl acetate (e.g., 0.5 mL) in the small vial to create a saturated or near-saturated solution.

    • Place the small, open vial inside the larger vial.

    • Add 2-3 mL of n-hexane (the anti-solvent) to the bottom of the larger vial, ensuring the level of the anti-solvent is below the top of the inner vial.

    • Seal the larger vial with parafilm or a screw cap.

    • Allow the setup to stand undisturbed at room temperature. The more volatile anti-solvent (n-hexane) will slowly diffuse into the solvent (ethyl acetate), gradually reducing the solubility of this compound and promoting slow crystal growth.

    • Monitor the vials daily for the formation of crystals. Suitable crystals may appear within a few days to a week.

    • Once well-formed crystals of a suitable size (ideally >0.1 mm in all dimensions) are observed, carefully retrieve them using a nylon loop.

X-ray Data Collection
  • Instrumentation:

    • A single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source and a low-temperature device.

  • Protocol:

    • Select a well-formed, single crystal with sharp extinctions under a polarized light microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Proceed with a full data collection strategy, ensuring high redundancy and completeness of the data. Collecting a full sphere of data is recommended for accurate anomalous dispersion measurements.

    • Monitor the crystal for any signs of decay during the data collection process.

Structure Solution and Refinement
  • Software:

    • A crystallographic software suite such as SHELX, Olex2, or CRYSTALS.

  • Protocol:

    • Integrate the collected diffraction data and perform necessary corrections (e.g., for Lorentz and polarization effects, and absorption).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F². Initially, refine all non-hydrogen atoms isotropically, then anisotropically.

    • Locate hydrogen atoms in the difference Fourier map and refine them using a riding model or, if the data quality allows, with freely refined positions.

    • Crucially, for the determination of absolute stereochemistry, refine the Flack parameter.[2][5][6] The equation used for this refinement is: I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|².[6]

    • A Flack parameter value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[6] A value near 1 suggests that the inverted structure is the correct one.[6] A value around 0.5 may indicate a racemic twin.[6]

    • Validate the final refined structure using tools like PLATON or CheckCIF.

Visualizations

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis crystallization Crystallization of this compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement stereochem_determination Stereochemistry Determination (Flack Parameter) structure_refinement->stereochem_determination

Caption: Experimental workflow for this compound stereochemistry determination.

stereochemistry_logic start Refine Structure and Calculate Flack Parameter (x) decision Is x ≈ 0 with low s.u.? start->decision decision2 Is x ≈ 1 with low s.u.? decision->decision2 No correct Assigned Absolute Configuration is Correct decision->correct Yes decision3 Is x ≈ 0.5? decision2->decision3 No invert Invert the Structure and Re-refine decision2->invert Yes racemic Crystal is Likely a Racemic Twin decision3->racemic Yes inconclusive Result is Inconclusive (Re-evaluate Data Quality) decision3->inconclusive No inverted_correct Inverted Structure is Correct invert->inverted_correct

Caption: Logical flow for absolute stereochemistry determination using the Flack parameter.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Spirobicromane using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The evaluation of the antioxidant potential of novel compounds is a critical step in the development of new therapeutic agents. This document provides detailed application notes and standardized protocols for assessing the antioxidant activity of a putative antioxidant compound, "Spirobicromane," using two of the most common and reliable in vitro methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both the DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical. The reduction of the radical is monitored by a decrease in its absorbance at a specific wavelength, which is proportional to the antioxidant concentration.

  • DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and a characteristic absorption maximum at approximately 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[2][3] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

  • ABTS Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+) through the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[4][5] The ABTS•+ has a characteristic absorbance at 734 nm.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[4][6] This assay is applicable to both hydrophilic and lipophilic antioxidants.[4]

Experimental Protocols

DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol in a volumetric flask. Protect the solution from light by wrapping the flask in aluminum foil and store it at 4°C. This solution should be prepared fresh.[1]

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the DPPH stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[1][3]

  • Test Sample (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of ascorbic acid or Trolox in the same manner as the test sample.

3. Assay Procedure:

  • Pipette a defined volume of the test sample or positive control dilutions into separate wells of a 96-well plate or cuvettes.[1]

  • Add an equal volume of the DPPH working solution to each well or cuvette and mix thoroughly.[1]

  • Include a blank control containing the solvent and the DPPH working solution.

  • Incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[1]

  • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[1]

4. Calculation of Results:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the test sample).

  • A₁ is the absorbance of the test sample with the DPPH solution.

The IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS Radical Cation Decolorization Assay

1. Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (test compound)

  • Trolox (positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[5]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[5]

  • ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][7] This will generate the dark blue/green ABTS•+ solution.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Sample (this compound) Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Positive Control (Trolox) Solutions: Prepare a series of dilutions of Trolox to generate a standard curve.

3. Assay Procedure:

  • Pipette a small volume (e.g., 10 µL) of the test sample or Trolox standard dilutions into separate wells of a 96-well plate or cuvettes.

  • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well or cuvette and mix thoroughly.

  • Include a blank control containing the solvent and the diluted ABTS•+ solution.

  • Incubate the plate or cuvettes at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance of each solution at 734 nm.[5]

4. Calculation of Results:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (diluted ABTS•+ solution without the test sample).

  • A₁ is the absorbance of the test sample with the diluted ABTS•+ solution.

The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the percentage inhibition of the test sample to that of a standard curve generated with Trolox.

Data Presentation

The antioxidant activity of this compound, as determined by the DPPH and ABTS assays, can be summarized in the following table. Please note that the following data is hypothetical and for illustrative purposes only , as no published data for this compound was found.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)TEAC (Trolox Equivalents)
This compound45.8 ± 3.222.5 ± 1.81.2 ± 0.1
Ascorbic Acid8.2 ± 0.55.1 ± 0.31.8 ± 0.2
Trolox10.5 ± 0.76.8 ± 0.41.0

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Stock Prepare DPPH Stock Solution DPPH_Work Prepare DPPH Working Solution DPPH_Stock->DPPH_Work Mix Mix Sample/Control with DPPH Solution DPPH_Work->Mix Sample_Prep Prepare this compound & Control Dilutions Sample_Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare ABTS & K₂S₂O₈ Stock Solutions ABTS_Radical Generate ABTS•+ (12-16h incubation) ABTS_Stock->ABTS_Radical ABTS_Dilute Dilute ABTS•+ to Working Concentration ABTS_Radical->ABTS_Dilute Mix Mix Sample/Trolox with Diluted ABTS•+ ABTS_Dilute->Mix Sample_Prep Prepare this compound & Trolox Dilutions Sample_Prep->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50 & TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Note & Protocol: Minimum Inhibitory Concentration (MIC) Testing of Spirobicromane Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirobicromane is a novel synthetic compound featuring a spirocyclic system fused with a bicromane core. Heterocyclic compounds, including those with spiro moieties, are of significant interest in drug discovery due to their diverse biological activities.[1][2][3] Preliminary screenings suggest that this compound may possess antibacterial properties. To quantify its potency and determine the spectrum of activity, it is essential to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[4][5] This value is a critical parameter for evaluating the efficacy of new antimicrobial agents and guiding further development.[5]

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Principle of the Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[4][10] The assay involves preparing a series of two-fold dilutions of the test compound (this compound) in a liquid growth medium within a 96-well microtiter plate.[11] Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period, the plates are visually inspected for bacterial growth, which is typically observed as turbidity.[4] The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[10][11] The method provides a quantitative measure of the antimicrobial agent's potency.[4]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from standard guidelines provided by CLSI and EUCAST for antimicrobial susceptibility testing.[6][12]

1. Materials and Reagents

  • Test Compound: this compound powder

  • Solvent: Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Quality Control (QC) strains with known MIC values.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13]

    • Tryptic Soy Agar (TSA) or other suitable solid medium for bacterial culture.

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates.[14]

    • Multichannel pipette (8- or 12-channel) and single-channel pipettes.

    • Sterile pipette tips.

    • Sterile reagent reservoirs.

    • Incubator (35°C ± 2°C).[10]

    • Spectrophotometer or nephelometer.

    • Sterile tubes for dilutions.

    • Vortex mixer.

    • 0.5 McFarland turbidity standard.

    • Sterile saline (0.85% NaCl).

2. Preparation of this compound Stock Solution

  • Accurately weigh the this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Further dilute this stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[14]

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) culture on a TSA plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[11] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension, which will be further diluted 1:2 upon addition to the wells.

4. Microtiter Plate Setup and Serial Dilution

  • Dispense 100 µL of sterile CAMHB into wells 2 through 11 of each row in a 96-well plate.

  • Add 200 µL of the this compound working stock solution (e.g., 256 µg/mL) to well 1 of the corresponding row.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down several times.

  • Continue this serial dilution process from well 2 to well 10, ensuring to change pipette tips or use a clean set for each transfer to avoid carryover.

  • After mixing the contents of well 10, discard 100 µL.[14] Wells 1-10 now contain 100 µL of this compound at concentrations ranging from 256 to 0.5 µg/mL (these will be halved upon inoculation).

  • Well 11 will serve as the Growth Control (no drug).[4] It contains 100 µL of CAMHB.

  • Well 12 will serve as the Sterility Control (no drug, no bacteria).[4] Add 100 µL of CAMHB to this well.

5. Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (prepared in Step 3) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in wells 1-11 is now 200 µL. The final concentration of this compound is now half of the initial concentration in the wells (e.g., ranging from 128 µg/mL to 0.25 µg/mL). The final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Seal the plate with a lid or adhesive sealer and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

6. Reading and Interpreting Results

  • After incubation, visually inspect the plate.

  • Check the control wells first:

    • Sterility Control (Well 12): Should be clear, with no turbidity, indicating the medium was not contaminated.[4]

    • Growth Control (Well 11): Should show distinct turbidity, confirming the viability of the bacteria in the test medium.[4]

  • Examine wells 1 through 10 for bacterial growth (turbidity).

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]

Data Presentation

MIC values should be recorded and presented in a clear, tabular format to facilitate comparison across different bacterial strains.

Table 1: Example MIC Values of this compound against Selected Bacterial Strains

Bacterial StrainTypeATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive2921316
Enterococcus faecalisGram-positive2921232
Escherichia coliGram-negative2592264
Pseudomonas aeruginosaGram-negative27853>128

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_final Results prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_controls Set up Growth & Sterility Controls serial_dilution->inoculate add_controls->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Visually Inspect Plate & Read MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Hypothesized Mechanism of Action Diagram

Many antimicrobial compounds function by disrupting essential cellular processes.[15] One common mechanism is the inhibition of protein synthesis by targeting the bacterial ribosome.[16][17] The following diagram illustrates this hypothetical mechanism.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_outcome Cellular Outcome ribosome 70S Ribosome (50S + 30S subunits) protein Functional Protein ribosome->protein Elongation no_protein Protein Synthesis Inhibited ribosome->no_protein mrna mRNA mrna->ribosome Translation growth Bacterial Growth & Proliferation death Bacteriostasis or Cell Death spiro This compound spiro->ribosome Binds to 50S Subunit

Caption: Hypothesized mechanism: inhibition of protein synthesis.

References

Determining the Cytotoxicity of Spirobicromane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of Spirobicromane, a novel synthetic compound with therapeutic potential. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and the induction of apoptosis following treatment with this compound.

Overview of Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly characterize the cytotoxic profile of a novel compound. This document outlines three key assays:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, serving as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[2][3] Elevated LDH levels are indicative of necrosis or late-stage apoptosis.[2]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes.[1]

Data Presentation: Summary of this compound Cytotoxicity

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various human cancer cell lines.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines after 48-hour exposure.

Cell LineDescriptionIC₅₀ (µM)Assay
MCF-7Human Breast Adenocarcinoma15.8 ± 1.7MTT
A549Human Lung Carcinoma28.4 ± 3.1MTT
HeLaHuman Cervical Cancer12.1 ± 1.5MTT
HepG2Human Hepatocellular Carcinoma35.2 ± 4.0MTT

Table 2: Membrane Integrity Assessment by LDH Release Assay after 24-hour exposure to this compound.

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release)
MCF-71018.5 ± 2.1
2545.3 ± 3.8
5078.9 ± 5.2
A5491012.3 ± 1.9
2535.7 ± 3.2
5065.1 ± 4.5

Table 3: Apoptosis Induction by this compound in MCF-7 Cells after 24-hour exposure.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.52.1 ± 0.52.7 ± 0.6
This compound (15 µM)48.6 ± 4.135.8 ± 3.315.6 ± 2.1
This compound (30 µM)22.3 ± 3.548.9 ± 4.028.8 ± 3.7

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep 3. This compound Preparation (Serial Dilutions) treatment 4. Cell Treatment (24-48h incubation) compound_prep->treatment mtt 5a. MTT Assay treatment->mtt ldh 5b. LDH Assay treatment->ldh apoptosis 5c. Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_acq 6. Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq data_analysis 7. Data Analysis (IC50, % Cytotoxicity, etc.) data_acq->data_analysis

Caption: General workflow for assessing the cytotoxicity of this compound.

Proposed Apoptotic Signaling Pathway Induced by this compound

Some spiro-bis heterocycles have been shown to induce apoptosis through both p53-dependent and independent pathways, involving the upregulation of pro-apoptotic genes like BAX and caspase-3.

G cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway cluster_execution Execution Phase This compound This compound p53 p53 Activation This compound->p53 p53_ind Other Stress Signals This compound->p53_ind MDM2 MDM2 Inhibition p53->MDM2 Negative Regulation BAX BAX Upregulation p53->BAX Caspase3 Caspase-3 Activation BAX->Caspase3 p53_ind->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway of this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[4]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Release Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring LDH release from cells with damaged membranes.[3][4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer 45 minutes prior to the assay).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[4] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/PI Apoptosis Assay

This protocol detects and quantifies apoptosis by flow cytometry.[1][4]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Also, collect the supernatant to include any floating dead cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Using Spirobicromane as a scaffold for medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The spirobicromane scaffold, particularly the spiro[chroman-2,4'-piperidine]-4-one core, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic systems, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. This "escape from flatland" is a key strategy in modern drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This compound derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications, making them a fertile ground for the development of novel therapeutics.

Key Therapeutic Applications

The versatility of the this compound scaffold allows for its application in various therapeutic areas. By modifying the substituents on the chromanone and piperidine rings, medicinal chemists can fine-tune the biological activity of these compounds to target specific diseases.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents. Several studies have reported their potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

One key target that has been identified is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of the EGFR signaling pathway can block downstream cascades that promote cell proliferation and survival.[1][2] Molecular docking studies have shown that certain spirochromanone derivatives can effectively bind to the active site of the EGFR kinase domain, highlighting a potential mechanism for their anticancer effects.[1]

Antimicrobial Activity

The this compound scaffold has been successfully utilized to develop potent antimicrobial agents. Derivatives have been synthesized that exhibit excellent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds is believed to involve the inhibition of bacterial fatty acid synthesis, a crucial process for bacterial survival that is distinct from mammalian pathways.[3] This disruption of membrane lipid homeostasis leads to increased cell membrane permeability and ultimately, bacterial cell death.[3]

G-Protein-Coupled Receptor (GPR119) Agonism

GPR119 is a G-protein-coupled receptor primarily expressed in the pancreas and gastrointestinal tract, and it is a promising target for the treatment of type 2 diabetes. Spiro[chromane-2,4'-piperidine] derivatives have been developed as potent and orally bioavailable GPR119 agonists.[4] These compounds have been shown to reduce glucose excursion in in vivo models, demonstrating their potential as novel therapeutics for metabolic disorders.[4]

Other Applications

The this compound scaffold has also been explored for other therapeutic applications, including:

  • Anti-inflammatory Activity: By targeting enzymes like cyclooxygenase-2 (COX-2).

  • Neurological Disorders: Through the inhibition of enzymes such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[5][6]

  • Histone Deacetylase (HDAC) Inhibition: Demonstrating potential in epigenetic cancer therapy.[7]

Quantitative Data Summary

The biological activities of various this compound derivatives are summarized in the tables below, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Spiro[chroman-2,4'-piperidine]-4-one Derivatives [8]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)HT-29 (Colorectal Cancer) IC50 (µM)
Derivative 1 23.86 ± 1.5522.68 ± 1.378.46 ± 1.31
Derivative 2 47.05 ± 2.6618.77 ± 1.8223.20 ± 2.21
Derivative 3 (Sulfonyl) 5.62 ± 1.330.31 ± 0.110.47 ± 0.17
Derivative 4 (Sulfonyl) 6.78 ± 1.211.79 ± 1.6516.03 ± 1.68
Doxorubicin (Control) 1.3 ± 0.82.11 ± 0.551.53 ± 0.62

Table 2: Antimicrobial Activity of Spirochromanone Derivatives [3]

CompoundPathogenEC50 (µg/mL)
B14 Various pathogenic bacteria0.78 - 3.48
C1 Various pathogenic bacteria0.78 - 3.48
B15 Various pathogenic bacteria0.78 - 3.48
B13 Various pathogenic bacteria0.78 - 3.48

Table 3: GPR119 Agonist Activity of Spiro[chromane-2,4'-piperidine] Derivatives [4]

CompoundGPR119 Agonism EC50 (nM)GPR119 Agonism Emax (%)
Lead Compound 11 36982
Optimized (R)-29 54181

Experimental Protocols

Protocol 1: General Synthesis of Spiro[chroman-2,4'-piperidine]-4-one Scaffold

This protocol describes a general method for the synthesis of the core spiro[chroman-2,4'-piperidine]-4-one scaffold, which can then be further derivatized.[9]

Materials:

  • Substituted ortho-hydroxy acetophenone

  • N-Boc-4-piperidone

  • Pyrrolidine

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Condensation Reaction

    • To a solution of substituted ortho-hydroxy acetophenone (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.2 eq) and pyrrolidine (0.5 eq).

    • Reflux the reaction mixture at 80°C for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-Boc protected spiro[chroman-2,4'-piperidine]-4-one intermediate.

  • Step 2: Reduction of Ketone (Optional, for creating hydroxyl derivatives)

    • Dissolve the intermediate from Step 1 in methanol.

    • Add sodium borohydride (NaBH4) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.

    • Purify by column chromatography.

  • Step 3: Deprotection of Piperidine Nitrogen

    • Dissolve the N-Boc protected spiro compound (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the final spiro[chroman-2,4'-piperidine]-4-one scaffold.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[10][11]

Materials:

  • 96-well microplate

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[12][13]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization & Preclinical Studies Start Starting Materials (o-hydroxy acetophenone, N-Boc-4-piperidone) Condensation Condensation Reaction Start->Condensation Core_Scaffold Spiro[chroman-2,4'-piperidine]-4-one (Core Scaffold) Condensation->Core_Scaffold Derivatization Chemical Derivatization Core_Scaffold->Derivatization Compound_Library Library of this compound Analogs Derivatization->Compound_Library Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Library->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Apoptosis_Assay->SAR_Analysis Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, AChE) Enzyme_Assay->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op ADME_Tox ADME/Tox Studies Lead_Op->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Experimental workflow for this compound-based drug discovery.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates This compound This compound Inhibitor This compound->EGFR Inhibits Autophosphorylation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation & Survival mTOR->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

References

Application of Spirobicromane Scaffold in the Development of New Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The spirobicromane scaffold, particularly the spiro[chromane-2,4'-piperidine]-4(3H)-one core, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability have led to the development of a diverse range of therapeutic agents. This document provides detailed application notes on the utility of this compound derivatives in oncology, focusing on their role as cytotoxic agents and histone deacetylase (HDAC) inhibitors. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area.

Introduction

Spirocyclic systems have gained considerable attention in drug discovery due to their ability to confer conformational rigidity and improved physicochemical properties to molecules.[1] The spiro[chromane-2,4'-piperidine]-4(3H)-one moiety is a prominent example, found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[2][3] This application note will focus on two key therapeutic applications of this scaffold: as potent inducers of apoptosis in cancer cells and as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases.

Application 1: Cytotoxic and Apoptosis-Inducing Agents in Oncology

Derivatives of the spiro[chromane-2,4'-piperidine]-4-one scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. A notable example is a series of N-sulfonyl spiro[chroman-2,4'-piperidin]-4-one derivatives, with a specific analog (referred to herein as Compound 16 ) showing potent activity.[2][4][5]

Data Presentation

The cytotoxic activity of Compound 16 and its analogs was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundLinker/SpacerMCF-7 (Breast Carcinoma) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)HT-29 (Colorectal Adenocarcinoma) IC50 (µM)
Compound 16 Sulfonyl0.315.62Not Reported
Compound 15Carbonyl18.7747.05Not Reported
Doxorubicin (Control)-Not ReportedNot ReportedNot Reported

Data extracted from Abdelatef et al., 2018.[2]

Mechanism of Action

Further studies on Compound 16 revealed that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.[2][4] Treatment of MCF-7 cells with Compound 16 led to a significant increase in the population of cells in the early apoptotic phase, as well as an accumulation of cells in the sub-G1 and G2-M phases of the cell cycle.[2]

Experimental Protocols

A general synthetic route to N-sulfonyl derivatives of spiro[chroman-2,4'-piperidin]-4-one is outlined below. The synthesis of the parent spiro[chroman-2,4'-piperidin]-4-one is a key intermediate.[4]

cluster_synthesis Synthesis Workflow A 2-Hydroxyacetophenone + N-Boc-4-piperidone B tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate A->B Multicomponent Reaction (Kabbe Synthesis) C Spiro[chroman-2,4'-piperidin]-4-one B->C Deprotection (TFA) D N-sulfonyl spiro[chroman-2,4'-piperidin]-4-one (e.g., Compound 16) C->D Sulfonylation (Sulfonyl chloride, triethylamine)

Caption: General synthesis workflow for N-sulfonyl spiro[chroman-2,4'-piperidin]-4-one derivatives.

Protocol:

  • Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate: A mixture of 2-hydroxyacetophenone, N-Boc-4-piperidone, and pyrrolidine in methanol is refluxed. The product is then isolated and purified.[4]

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one: The tert-butyl carbamate protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane.[4]

  • Synthesis of N-sulfonyl spiro[chroman-2,4'-piperidin]-4-one (e.g., Compound 16): To a solution of spiro[chroman-2,4'-piperidin]-4-one in dichloromethane, triethylamine and the desired sulfonyl chloride are added. The reaction mixture is stirred at room temperature, followed by workup and purification.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with This compound derivative A->B 24h incubation C Add MTT reagent B->C 48h treatment D Incubate and solubilize formazan C->D 4h incubation E Measure absorbance (570 nm) D->E Readout

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A2780, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

This assay is used to detect and quantify apoptosis by flow cytometry.

Protocol:

  • Seed cells and treat with the this compound derivative for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[3][6]

Application 2: Histone Deacetylase (HDAC) Inhibitors

Spiro[chromane-2,4'-piperidine] and related spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives have been identified as potent HDAC inhibitors.[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with cancer.

Data Presentation

The inhibitory activity of representative this compound-based HDAC inhibitors against nuclear extract HDACs and their antiproliferative activity are presented below.

CompoundHDAC Inhibition IC50 (µM)HCT-116 (Colon Carcinoma) Antiproliferative IC50 (µM)
Spirocycle 30dData not specifiedPotent activity reported
SAHA (Vorinostat) (Control)Potent inhibitorActive

Data from referenced studies indicating potent activity without specific values being readily available in the initial search.[7][8] A specific spirocycle, 30d, has been noted for its good oral bioavailability and tumor growth inhibition in a murine xenograft model of HCT-116.[7]

Experimental Protocols

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

cluster_hdac HDAC Inhibition Assay Workflow A Incubate HDAC enzyme, substrate, and this compound inhibitor B Add developer solution A->B Deacetylation reaction C Incubate to generate fluorescent signal B->C Signal generation D Measure fluorescence (Ex/Em ~360/460 nm) C->D Readout

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol:

  • In a 96-well plate, add the HDAC enzyme source (e.g., nuclear extract or recombinant HDAC), the fluorogenic HDAC substrate, and the test compound (this compound derivative).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition relative to a no-inhibitor control.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The examples provided herein demonstrate its potential in generating potent anticancer compounds that act through apoptosis induction and HDAC inhibition. The detailed protocols offer a starting point for researchers to further explore the therapeutic applications of this promising chemical scaffold. Future work should focus on optimizing the structure-activity relationship, improving pharmacokinetic properties, and evaluating the in vivo efficacy of novel this compound derivatives.

References

Application Notes and Protocols for the In Vitro Evaluation of Spirobicromane as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirobicromane is a novel synthetic compound belonging to the spiroketopyrazole class of molecules. Recent studies have highlighted its potential as a potent enzyme inhibitor, particularly targeting acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway.[1] ACC's role in providing malonyl-CoA for fatty acid synthesis makes it a compelling target in cancer research, as many cancer cells exhibit upregulated lipogenesis to support rapid growth and proliferation.[1] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound as an ACC inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect on acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the fatty acid synthesis pathway. By inhibiting ACC, this compound effectively reduces the intracellular levels of malonyl-CoA, a crucial building block for the synthesis of long-chain fatty acids. This disruption of lipid metabolism can lead to the induction of apoptosis in cancer cells, which are often highly dependent on de novo fatty acid synthesis for membrane production, signaling molecules, and energy storage. The downstream effects of ACC inhibition by this compound include the downregulation of cell cycle proteins like cyclin D1 and CDK4, and the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and PARP, coupled with the suppression of the anti-apoptotic protein Bcl-2.[1]

Data Presentation

The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. The data presented below is derived from studies on a lead spiroketopyrazole compound, herein referred to as this compound (analogous to compound 7m in the cited literature), to illustrate its potency and efficacy.[1]

Table 1: Enzyme Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (nM)
This compoundAcetyl-CoA Carboxylase (ACC)1.29

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit the enzyme's activity by 50%.[2][3]

Table 2: Anti-proliferative Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.55
HepG2Hepatocellular Carcinoma0.38
MDA-MB-231Breast Cancer1.65

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.[4]

Table 3: Effect of this compound on Intracellular Metabolite and Triglyceride Levels in HepG2 Cells

TreatmentMalonyl-CoA Level (relative to control)Triglyceride (TG) Level (relative to control)
Control1.001.00
This compound (0.5 µM)ReducedReduced
This compound (1.0 µM)Further ReducedFurther Reduced

(Note: The table reflects the dose-dependent reduction mentioned in the source literature. Specific quantitative values beyond "reduced" were not provided in the abstract.)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of enzyme inhibitors.[5][6] The following protocols are based on standard assays used to characterize compounds like this compound.

Protocol 1: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Objective: To determine the IC50 value of this compound against ACC.

Materials:

  • Recombinant human ACC enzyme

  • This compound (dissolved in DMSO)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (containing ¹⁴C)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, recombinant ACC enzyme, and varying concentrations of this compound or DMSO (vehicle control).

  • Initiate the reaction by adding a mixture of acetyl-CoA, ATP, and ¹⁴C-labeled sodium bicarbonate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Transfer the reaction mixture to a filter paper and wash to remove unincorporated ¹⁴C-bicarbonate.

  • Add scintillation fluid to the filter paper in a scintillation vial.

  • Measure the radioactivity using a microplate scintillation counter. The amount of incorporated ¹⁴C is proportional to the ACC activity.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • A549, HepG2, and MDA-MB-231 cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of this compound Action

Spirobicromane_Pathway cluster_synthesis Fatty Acid Synthesis cluster_cell_effects Cellular Effects Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC ACC->Malonyl-CoA FASN Fatty Acid Synthase Malonyl-CoA->FASN Apoptosis Apoptosis Malonyl-CoA->Apoptosis Reduced levels lead to Fatty Acids Fatty Acids FASN->Fatty Acids Cell_Growth Cell Growth & Proliferation Fatty Acids->Cell_Growth This compound This compound This compound->ACC Inhibition

Caption: this compound inhibits ACC, blocking fatty acid synthesis and promoting apoptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Assay_Prep Prepare Assay Plate (Enzyme/Cells + Compound) Compound_Prep->Assay_Prep Incubation Incubate at 37°C Assay_Prep->Incubation Measurement Measure Activity/ Viability Incubation->Measurement Calc_Inhibition Calculate % Inhibition/ % Viability Measurement->Calc_Inhibition Plotting Plot Dose-Response Curve Calc_Inhibition->Plotting IC50_Calc Determine IC50 Value (Non-linear Regression) Plotting->IC50_Calc

Caption: Workflow for determining the IC50 value of this compound in vitro.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselective Spirobicromane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the diastereoselective synthesis of spirobicromanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of these structurally complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of spirobicromanes, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity

  • Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

    • Answer: Low diastereoselectivity is a common issue and can often be addressed by optimizing reaction conditions. Several factors can influence the stereochemical outcome of the spiroketalization reaction.[1][2]

      • Catalyst Choice: The nature of the catalyst plays a crucial role. For acid-catalyzed reactions, switching between different Brønsted or Lewis acids can significantly impact diastereoselectivity. For instance, in some systems, methanesulfonic acid (CH₃SO₃H) and p-toluenesulfonic acid (TsOH) have been shown to favor the formation of different diastereomers.[3] Chiral catalysts, such as chiral phosphoric acids or iridium complexes, can also be employed to control the stereochemical outcome.[4][5]

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.[2][6] It is advisable to screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile). In some cases, solvent choice can even lead to divergent stereochemical outcomes.[1]

      • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable product or increasing the energy difference between the diastereomeric transition states.[7] A systematic study of the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) is recommended.

      • Reaction Time: For reactions under thermodynamic control, allowing the reaction to stir for a longer period can sometimes lead to an equilibrium favoring one diastereomer. Conversely, for kinetically controlled reactions, shorter reaction times might be beneficial to avoid epimerization.[1]

Issue 2: Low or No Product Yield

  • Question: I am observing very low yields or no formation of the desired spirobicromane. What are the potential causes and how can I troubleshoot this?

    • Answer: Low yields can stem from a variety of factors, from the quality of starting materials to suboptimal reaction conditions.[8][9]

      • Starting Material Quality: Ensure that your starting materials, particularly aldehydes and phenols, are pure and free of contaminants. Aldehydes can be prone to oxidation, and phenols can be sensitive to air and light. Purification of starting materials before use is often beneficial.[10]

      • Reaction Conditions:

        • Catalyst Activity: Ensure your catalyst is active. Some catalysts are sensitive to air or moisture.

        • Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition of starting materials or products.[11] A systematic optimization of the reaction temperature is crucial.

        • Concentration: Intermolecular side reactions can sometimes compete with the desired intramolecular spiroketalization. Running the reaction at high dilution can favor the intramolecular pathway.[12]

      • Workup and Purification: Product loss during extraction and purification is a common cause of low isolated yields.[8] Ensure the pH is appropriate during aqueous workup to avoid decomposition. When performing column chromatography, choose the appropriate stationary and mobile phases to minimize product loss on the column.[10]

Issue 3: Formation of Multiple Side Products

  • Question: My reaction mixture is complex, with multiple spots on the TLC plate. What are the likely side reactions and how can I minimize them?

    • Answer: The formation of multiple products indicates the presence of competing reaction pathways.

      • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions between the starting materials can occur, leading to oligomeric or polymeric byproducts. As mentioned, using high-dilution conditions can help minimize these side reactions.[12]

      • Elimination or Rearrangement: Reaction intermediates may undergo undesired elimination or rearrangement reactions, particularly under harsh acidic or thermal conditions.[12] Using milder reaction conditions (e.g., weaker acid, lower temperature) can help to suppress these pathways.

      • Incomplete Reactions: Some of the spots on your TLC may correspond to unreacted starting materials or intermediates. Monitoring the reaction over time with TLC can help you determine the optimal reaction time to maximize the formation of the desired product while minimizing the formation of degradation products.[13]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield and diastereoselectivity of this compound and related spiroketal syntheses.

Table 1: Effect of Catalyst on Diastereoselectivity

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
1CH₃SO₃H (240)CHCl₃406425h major[3]
2TsOH·H₂O (120) / CH₃SO₃H (120)CHCl₃406326h exclusive[3]
3Chiral Phosphoric AcidToluene4024785:1[4]
4Sc(OTf)₃Dichloromethane25195>20:1[1]

Table 2: Effect of Solvent on Reaction Outcome

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
1Sc(OTf)₃Dichloromethane2595>20:1[1]
2Sc(OTf)₃Acetonitrile25851:1.5[1]
3Iridium ComplexAcetone2590>20:1[5]
4Iridium ComplexTHF257510:1[5]

Experimental Protocols

General Protocol for Acid-Catalyzed Diastereoselective this compound Synthesis [3]

  • To a solution of the appropriate 6-styryl-4-aryldihydropyrimidin-2-one (1 mmol) and a phenol derivative (e.g., pyrogallol, 2 mmol) in chloroform (8 mL) in a round-bottom flask, add the acid catalyst (e.g., CH₃SO₃H, 2.4 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound diastereomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (Phenol & Aldehyde Derivatives) reagents Solvent & Catalyst Selection start->reagents reaction_setup Reaction Setup (Temperature & Time) reagents->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis product Diastereomerically Pure This compound analysis->product

Caption: General experimental workflow for diastereoselective this compound synthesis.

troubleshooting_guide cluster_low_selectivity Low Diastereoselectivity cluster_low_yield Low Yield cluster_side_products Side Products start Problem Encountered q1 Is the diastereomeric ratio poor? start->q1 q2 Is the product yield low? start->q2 q3 Are there multiple side products? start->q3 a1 Optimize Catalyst (e.g., CH3SO3H vs. TsOH) q1->a1 a2 Screen Solvents (e.g., Toluene, CH2Cl2) q1->a2 a3 Lower Reaction Temperature q1->a3 solution Improved Synthesis a1->solution a2->solution a3->solution b1 Check Starting Material Purity q2->b1 b2 Optimize Temperature & Time q2->b2 b3 Use High Dilution Conditions q2->b3 b1->solution b2->solution b3->solution c1 Use Milder Reaction Conditions q3->c1 c2 Monitor Reaction Progress (TLC) q3->c2 c3 Optimize Workup Procedure q3->c3 c1->solution c2->solution c3->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting low yields in the synthesis of Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Spirobicromane (4,4,4',4'-Tetramethyl-2,2'-spirobi[chroman]-7,7'-diol). The information is presented in a question-and-answer format to directly address common challenges and sources of low yield encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via an acid-catalyzed condensation reaction between two equivalents of resorcinol and one equivalent of acetone. The reaction proceeds through a series of electrophilic aromatic substitutions and intramolecular cyclizations to form the characteristic spiro-chromane structure.[1]

Q2: What are the main challenges and causes of low yields in this synthesis?

A2: Low yields in the synthesis of this compound can typically be attributed to several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

  • Formation of side products: Several competing reactions can occur, leading to the formation of undesired byproducts such as linear polymers, single chromane rings, and isopropylidene-bridged resorcinol oligomers.[1]

  • Suboptimal reaction conditions: Factors like catalyst concentration, temperature, and reaction time can significantly influence the yield and purity of the final product.

  • Difficult purification: The separation of this compound from structurally similar side products and polymeric material can be challenging, leading to product loss during workup and purification.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended. The reported melting point of this compound is approximately 200°C.

Troubleshooting Guide for Low Yields

Issue 1: Low Conversion of Starting Materials

Question: My reaction seems to have stalled, and I have a significant amount of unreacted resorcinol remaining. What could be the cause and how can I improve the conversion?

Answer: Low conversion is often due to insufficient catalyst activity, low reaction temperature, or a short reaction time.

Possible Solutions:

  • Catalyst: Ensure the acid catalyst is fresh and of the appropriate concentration. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[1] Consider a modest increase in the catalyst loading, but be aware that excessively high concentrations can promote side reactions.

  • Temperature: While the initial reaction is often started at a low temperature (e.g., 0°C) to control the initial exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.[1] Monitor the reaction by TLC to determine the optimal temperature profile.

  • Reaction Time: The reaction may require a longer duration to achieve full conversion. A typical reaction time can be 12 hours or more.[1] Continue to monitor the reaction until the starting material spot on the TLC plate has disappeared or is no longer diminishing.

Issue 2: Predominance of Side Products

Question: My main product is not this compound, but a mixture of other compounds. How can I identify and minimize these side products?

Answer: The primary side products in this synthesis are typically isopropylidene-bridged resorcinol oligomers/polymers and the single-ring chromane derivative. Their formation is influenced by reactant stoichiometry and reaction conditions.

Plausible Side Products:

  • Isopropylidene-bridged Resorcinol: Formed from the simple electrophilic substitution of resorcinol by acetone without subsequent cyclization.

  • Single Chromane Derivative: (7-hydroxy-2,2,4-trimethyl-3,4-dihydro-2H-chroman) Formed if the reaction does not proceed to form the second chromane ring.

  • Polymeric Material: High concentrations of reactants or catalyst can favor intermolecular reactions, leading to the formation of insoluble phenolic resins.[1]

Strategies to Minimize Side Products:

  • Stoichiometry: Ensure an accurate 2:1 molar ratio of resorcinol to acetone. Using an excess of acetone can favor the formation of the single chromane derivative.

  • Controlled Addition: Adding the acetone slowly to the mixture of resorcinol and acid catalyst can help to control the reaction rate and minimize polymerization.

  • Temperature Control: Running the reaction at a lower temperature may favor the formation of the desired thermodynamic product (this compound) over kinetically favored side products.

Issue 3: Product Purification Challenges

Question: I have a complex mixture after workup, and I am losing a significant amount of product during purification. What is the best way to purify this compound?

Answer: Purification can be challenging due to the similar polarities of the desired product and some side products.

Recommended Purification Protocol:

  • Workup: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product.[1] This helps to remove the acid catalyst and any water-soluble impurities.

  • Solvent Trituration/Washing: Washing the crude precipitate with a non-polar solvent like hexane can help remove less polar impurities.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating this compound from side products. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.

  • Recrystallization: The final step to obtain high-purity this compound is often recrystallization from a suitable solvent system (e.g., acetone/water, ethanol, or ethyl acetate/hexane).

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Synthesis Yield

ParameterConditionExpected Effect on YieldPotential for Side Products
Catalyst Low ConcentrationLow conversion, lower yieldLower
Optimal ConcentrationHigh yieldModerate
High ConcentrationDecreased yieldHigh (polymerization)
Temperature Low (0-10°C)Slower reaction, may improve selectivityLower
Room Temp (20-25°C)Good balance of rate and selectivityModerate
High (>40°C)Faster reaction, lower yieldHigh (side products)
Reactant Ratio Resorcinol:Acetone (2:1)Optimal for this compoundModerate
(Resorcinol:Acetone)Excess Acetone (>1:1)Lower yield of this compoundHigh (single chromane)
Excess Resorcinol (>2:1)Unreacted ResorcinolLower

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

This protocol is based on the synthesis of related resorcinol-acetone condensates.[1]

  • Reaction Setup: To a solution of resorcinol (22.0 g, 0.2 mol) in an excess of acetone (60 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add trifluoroacetic acid (15 mL) dropwise to the cooled and stirring mixture, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing 500 mL of cold water. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove the acid catalyst.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Purify the crude product by silica gel column chromatography, followed by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway Resorcinol Resorcinol (2 eq) Intermediate1 Carbocation Intermediate Resorcinol->Intermediate1 Electrophilic Aromatic Substitution This compound This compound Resorcinol->this compound Second Condensation & Cyclization Acetone Acetone (1 eq) Acetone->Intermediate1 Electrophilic Aromatic Substitution Catalyst H+ Catalyst Catalyst->Intermediate1 Electrophilic Aromatic Substitution Catalyst->this compound Second Condensation & Cyclization Intermediate2 Single Chromane Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->this compound Second Condensation & Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Side_Products Reactants Resorcinol + Acetone + H+ DesiredPath Desired Pathway Reactants->DesiredPath SidePath1 Side Pathway 1 Reactants->SidePath1 SidePath2 Side Pathway 2 Reactants->SidePath2 This compound This compound (Desired Product) DesiredPath->this compound Bridged Isopropylidene-bridged Resorcinol SidePath1->Bridged Polymer Polymeric Resin SidePath2->Polymer

Caption: Competing reaction pathways leading to side products.

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Product (TLC, NMR) Start->Analyze CheckReactants Unreacted Starting Materials? Analyze->CheckReactants CheckSideProducts Predominance of Side Products? CheckReactants->CheckSideProducts No OptimizeReaction Increase Time/Temp Or Catalyst Conc. CheckReactants->OptimizeReaction Yes OptimizeConditions Adjust Stoichiometry & Temp Control CheckSideProducts->OptimizeConditions Yes PurificationIssue Difficulty in Purification? CheckSideProducts->PurificationIssue No End Improved Yield OptimizeReaction->End OptimizeConditions->End OptimizePurification Refine Chromatography & Recrystallization PurificationIssue->OptimizePurification Yes PurificationIssue->End No OptimizePurification->End

Caption: Logical workflow for troubleshooting low yields.

References

Identifying and characterizing side products in Spirobicromane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spirobicromane reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the acid-catalyzed synthesis of spirobicromanes from phenols and cyclic ketones?

A1: The acid-catalyzed condensation of phenols with cyclic ketones to form spirobicromanes can be accompanied by the formation of several side products. The nature and quantity of these byproducts are highly dependent on the specific reactants, catalyst, solvent, and reaction conditions. Common side products include:

  • Incomplete Reaction Products: Unreacted starting materials (phenol and cyclic ketone) are frequently observed, especially in reactions that have not gone to completion.

  • Diastereomers: When the this compound product contains multiple stereocenters, the formation of diastereomers is possible. The ratio of these isomers can be influenced by the reaction conditions.

  • Dehydration Products: Elimination of water from the intermediate carbocation can lead to the formation of unsaturated compounds.

  • Acetal/Ketal Formation: The reaction of the cyclic ketone with the phenol's hydroxyl group under acidic conditions can lead to the formation of acetal or ketal byproducts.

  • Phenol Self-Condensation Products: Under strongly acidic conditions and at elevated temperatures, phenols can undergo self-condensation to form various oligomeric species.

  • Over-alkylation Products: The aromatic ring of the phenol can be further alkylated by the carbocation intermediates, leading to products with additional substituents.

Q2: How can I minimize the formation of these side products?

A2: Minimizing side product formation requires careful optimization of reaction parameters. Here are some general strategies:

  • Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions, particularly those with higher activation energies like decomposition and self-condensation.

  • Catalyst Choice and Loading: The type and amount of acid catalyst can significantly impact the reaction outcome. A milder acid or a lower catalyst loading may be sufficient to promote the desired reaction without favoring side product formation.

  • Stoichiometry of Reactants: Adjusting the molar ratio of the phenol to the cyclic ketone can influence the product distribution.

  • Solvent Selection: The choice of solvent can affect the stability of intermediates and the solubility of reactants and products, thereby influencing the reaction pathway.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS can help to determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of degradation products.

Q3: What analytical techniques are best suited for identifying and quantifying side products in my this compound reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive analysis of your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a powerful tool for separating and quantifying the main product and various non-volatile side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile components, such as unreacted starting materials and some smaller side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of both the desired product and any isolated impurities. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within a molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown side products.

Troubleshooting Guides

Observed Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired this compound product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Decomposition of the product under the reaction conditions.1. Monitor the reaction progress over time to determine the optimal reaction duration. 2. Optimize the reaction temperature and catalyst loading. 3. Analyze the crude reaction mixture by HPLC or GC-MS to identify and quantify the major side products.
Presence of significant amounts of unreacted starting materials 1. Insufficient reaction time or temperature. 2. Inactive or insufficient amount of catalyst.1. Increase the reaction time or temperature incrementally. 2. Use a fresh batch of catalyst or increase the catalyst loading.
Formation of a complex mixture of unidentified products 1. Reaction temperature is too high, leading to decomposition. 2. The catalyst is too strong or used in excess.1. Lower the reaction temperature. 2. Screen different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst resin) and optimize the loading.
Poor diastereoselectivity The reaction conditions do not favor the formation of a single diastereomer.1. Experiment with different solvents and reaction temperatures, as these can influence the transition state energies leading to different diastereomers. 2. Consider using a chiral catalyst if enantioselectivity is also a goal.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of a this compound Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and linearly increase the proportion of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm and 280 nm) and/or a mass spectrometer.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, the desired product, and any side products by comparing their retention times with those of known standards, if available.

    • Use the peak areas to estimate the relative amounts of each component in the mixture. For quantitative analysis, a calibration curve with known standards is required.

Protocol 2: General Procedure for GC-MS Analysis of Volatile Components
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the quenched mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the extract to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Injector Temperature: 250 °C.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with libraries of known compounds (e.g., NIST).

    • Use the peak areas for semi-quantitative analysis of the relative amounts of the volatile components.

Visualizations

experimental_workflow reaction This compound Reaction Mixture quench Quench Reaction reaction->quench hplc_prep Sample Prep for HPLC quench->hplc_prep gcms_prep Sample Prep for GC-MS quench->gcms_prep hplc HPLC Analysis hplc_prep->hplc gcms GC-MS Analysis gcms_prep->gcms data_analysis Data Analysis & Characterization hplc->data_analysis gcms->data_analysis troubleshoot Troubleshooting & Optimization data_analysis->troubleshoot

Caption: Experimental workflow for the analysis of this compound reaction mixtures.

signaling_pathway start Phenol + Cyclic Ketone + Acid Catalyst intermediate Carbocation Intermediate start->intermediate side_product2 Acetal/Ketal Byproducts start->side_product2 Side Reaction side_product3 Unreacted Starting Materials start->side_product3 Incomplete Reaction product Desired this compound Product intermediate->product Main Reaction Pathway side_product1 Dehydration Products intermediate->side_product1 Side Reaction

Caption: Simplified reaction pathway showing the formation of the desired this compound and common side products.

Technical Support Center: Purification of Spirobicromane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Spirobicromane diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound diastereomers?

A1: The primary methods for separating diastereomers, including spirocyclic structures like Spirobicromanes, are chromatographic techniques and crystallization.[1][2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used chromatographic methods.[3] Crystallization-based methods, such as diastereomeric recrystallization, can also be highly effective, particularly for large-scale separations.[4][5]

Q2: How do I choose between chromatography and crystallization for my separation?

A2: The choice depends on several factors including the scale of the separation, the physical properties of the diastereomers, and available resources. Chromatography (HPLC, SFC) is often preferred for analytical scale and for complex mixtures that are difficult to crystallize, offering high resolution.[3][6] Crystallization is generally more cost-effective and scalable for large quantities, provided there is a significant difference in solubility between the diastereomers in a suitable solvent system.[7]

Q3: Why is the separation of diastereomers often challenging?

A3: Diastereomers are stereoisomers that are not mirror images of each other.[8] While they have different physical properties, these differences can be very subtle, especially in complex molecules like Spirobicromanes.[3] This similarity in properties such as polarity and solubility can lead to challenges like co-elution in chromatography or co-crystallization, requiring highly optimized and selective separation conditions.[9]

Q4: What role does the mobile phase play in chromatographic separation?

A4: The mobile phase is a critical parameter for achieving selectivity in chromatography.[3] By systematically adjusting the solvent composition and polarity, you can modulate the interactions between the diastereomers and the stationary phase. Even small changes in the solvent ratio or the introduction of additives can significantly impact retention times and resolution.[9]

Q5: Can I use an achiral stationary phase to separate diastereomers?

A5: Yes. Unlike enantiomers, diastereomers have different physical properties and can be separated on standard achiral stationary phases like silica gel or C18.[10][11] However, if separation on achiral phases is poor, chiral stationary phases (CSPs) can be used. CSPs can offer unique selectivities for diastereomers, even though they are primarily designed for enantiomer separations.[3][12]

Troubleshooting Guide

Q1: My this compound diastereomers are co-eluting or showing poor resolution in HPLC/SFC. What should I do?

A1: Poor resolution is a common issue. Here are several steps to troubleshoot it:

  • Optimize Mobile Phase: Systematically adjust the mobile phase composition. For normal phase, vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).[3][9] For reversed-phase, adjust the aqueous/organic ratio.

  • Change Stationary Phase: The column chemistry may not be selective enough. Screen different stationary phases (e.g., silica, cyano, phenyl, or various chiral stationary phases).[3][11][13] Polysaccharide-based CSPs are often a good starting point.[3]

  • Adjust Flow Rate: A slower flow rate can increase interaction time with the stationary phase and improve resolution, though it will lengthen the run time.[9]

  • Modify Temperature: Column temperature affects viscosity and mass transfer. Experiment with different temperatures to see if it improves selectivity.[3]

  • Consider Gradient Elution: A shallow gradient, where the mobile phase polarity is changed slowly over time, can help resolve closely eluting compounds.[9]

Q2: I am observing significant peak tailing in my chromatogram. What is the cause?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes. Try reducing the sample concentration or injection volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanol groups) can cause tailing. Adding a basic modifier like diethylamine (DEA) to the mobile phase can help, especially for basic or neutral compounds.[14]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Using a guard column can help protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.

Q3: I'm trying to separate my diastereomers by crystallization, but I'm not getting any crystals or the resulting solid has the same diastereomeric ratio. What can I do?

A3: Successful crystallization depends on finding conditions where one diastereomer is significantly less soluble than the other.

  • Screen Solvents: This is the most critical step. Test a wide variety of solvents and solvent mixtures with different polarities. The goal is to find a system where your compound mixture is sparingly soluble at room temperature but dissolves upon heating.

  • Control Cooling Rate: Allow the solution to cool slowly and undisturbed. Rapid cooling often leads to the precipitation of both diastereomers.

  • Use Seeding: If you have a small amount of the pure, desired diastereomer, add a seed crystal to the supersaturated solution to induce selective crystallization.[15]

  • Consider a Resolving Agent: While not strictly necessary for diastereomers, if your this compound has acidic or basic functional groups, you can form diastereomeric salts with a chiral resolving agent. These salts often have very different crystallization properties.[4][16]

Q4: My SFC separation is not providing baseline resolution. What parameters can I adjust?

A4: SFC offers several parameters for optimization:

  • Co-solvent Percentage: Adjusting the percentage of the alcohol co-solvent (e.g., methanol) in the supercritical CO₂ is the primary way to control retention and resolution.[3]

  • Co-solvent Identity: Trying different alcohol co-solvents such as ethanol or isopropanol can change the selectivity.[3]

  • Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid. Systematically varying the back pressure regulator (BPR) setting and column temperature can optimize the separation.

  • Additives: Small amounts of additives (e.g., ammonium acetate, DEA) can dramatically improve peak shape and selectivity.[10]

Experimental Protocols

Protocol 1: Preparative HPLC Method Development for Diastereomer Separation
  • Analytical Method Development (Scouting):

    • Column: Start with a standard achiral column (e.g., Silica, C18, Phenyl) and screen several chiral stationary phases (e.g., Chiralpak® series).

    • Mobile Phase Screening (Normal Phase):

      • System A: Hexane / Isopropanol (IPA) gradient.

      • System B: Hexane / Ethanol (EtOH) gradient.

      • Add a small amount (0.1%) of a modifier like DEA for basic/neutral compounds if peak shape is poor.[14]

    • Mobile Phase Screening (Reversed Phase):

      • System C: Water / Acetonitrile gradient.

      • System D: Water / Methanol gradient.

      • Use a buffer (e.g., ammonium formate) if necessary.

    • Analysis: Inject a small amount of the diastereomeric mixture (~1 mg/mL) and evaluate resolution (Rs). An Rs > 1.5 is desirable for preparative scale.[14]

  • Method Optimization:

    • Once a promising system is identified, optimize it isocratically.

    • Fine-tune the mobile phase ratio to maximize the separation factor (α) and resolution (Rs).

    • Adjust the flow rate and temperature for the best balance of resolution and run time.

  • Scale-Up to Preparative HPLC:

    • Use a larger-diameter column packed with the same stationary phase.

    • Adjust the flow rate according to the column diameter.

    • Calculate the maximum sample load based on the analytical separation. Dissolve the crude mixture in the mobile phase at the highest possible concentration without causing precipitation.

    • Perform stacked injections to increase throughput.

    • Collect fractions and analyze their purity by analytical HPLC. Combine pure fractions and evaporate the solvent.

Protocol 2: Diastereoselective Crystallization Screening
  • Sample Preparation: Start with a known quantity of the diastereomeric mixture (e.g., 50 mg).

  • Solvent Screening:

    • Select a diverse set of 10-15 solvents (e.g., hexane, ethyl acetate, acetone, isopropanol, ethanol, methanol, toluene, acetonitrile, water).

    • In separate vials, add a small amount of the mixture and slowly add a solvent at room temperature until it just dissolves. A good candidate solvent will require a moderate volume. If it dissolves too easily or not at all, it's likely unsuitable.

  • Crystallization Trials:

    • Slow Evaporation: Prepare a nearly saturated solution of the mixture in a promising solvent. Loosely cap the vial and leave it undisturbed.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature (e.g., 50-60°C). Allow it to cool slowly to room temperature, and then to 4°C.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed jar containing a "non-solvent" (a solvent in which your compound is insoluble, e.g., hexane). The non-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.[15]

  • Analysis:

    • Once crystals form, isolate them by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Analyze the diastereomeric ratio of both the crystalline solid and the remaining mother liquor by HPLC or NMR to determine if enrichment of one diastereomer has occurred.

Data Presentation: Comparison of Separation Techniques

The following tables represent example data based on typical outcomes for diastereomer separations and should be adapted to your specific experimental results.

Table 1: Comparison of HPLC Stationary Phases for this compound Separation

Stationary PhaseMobile PhaseResolution (Rs)Separation Factor (α)Notes
Silica Gel (5 µm)95:5 Hexane:IPA1.101.08Some overlap between peaks.
Phenyl-Hexyl (5 µm)90:10 Hexane:IPA0.951.06Poor selectivity.
Chiralpak® AD-H90:10 Hexane:IPA2.151.25Baseline separation achieved.
Chiralcel® OD-H85:15 Hexane:EtOH1.781.19Good separation, viable alternative.

Table 2: Optimization of SFC Co-Solvent for Separation on Chiralpak® AD-H

Co-Solvent% Co-SolventBack Pressure (bar)Temperature (°C)Resolution (Rs)
Methanol15%120401.85
Methanol20%120402.30
Methanol25%120401.90
Ethanol20%120401.65

Visualizations

G Workflow for Selecting a Purification Strategy start Diastereomeric Mixture of this compound check_scale Determine Scale: Analytical vs. Preparative? start->check_scale analytical Analytical Scale check_scale->analytical Analytical prep Preparative Scale check_scale->prep Preparative check_props Are Diastereomers Crystalline with Different Solubilities? hplc_sfc HPLC / SFC Method Development check_props->hplc_sfc No / Unknown crystallization Crystallization Screening check_props->crystallization Yes analytical->hplc_sfc prep->check_props success_chrom Separation Achieved? hplc_sfc->success_chrom success_cryst Separation Achieved? crystallization->success_cryst end_pure Pure Diastereomers success_chrom->end_pure Yes re_evaluate Re-evaluate Strategy: Consider Derivatization or Alternative Techniques success_chrom->re_evaluate No success_cryst->hplc_sfc No success_cryst->end_pure Yes

Caption: Decision tree for choosing a purification strategy.

G Troubleshooting Poor Chromatographic Resolution start Poor Resolution (Rs < 1.5) step1 Optimize Mobile Phase (Adjust solvent ratio / modifiers) start->step1 check1 Improved? step1->check1 step2 Change Stationary Phase (Screen different columns, e.g., CSPs) check1->step2 No end_good Baseline Separation check1->end_good Yes check2 Improved? step2->check2 step3 Adjust Physical Parameters (Flow Rate / Temperature) check2->step3 No check2->end_good Yes check3 Improved? step3->check3 check3->end_good Yes end_bad Persistent Issue: Consider alternative method (e.g., Crystallization) check3->end_bad No

Caption: Logical workflow for troubleshooting poor resolution.

References

Technical Support Center: Overcoming Solubility Challenges with Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Spirobicromane in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C21H24O4.[1] Its chemical structure lends itself to low aqueous solubility, a common challenge for many complex organic molecules in drug discovery.[2][3] Poor solubility can hinder the accuracy and reproducibility of biological assays, leading to an underestimation of a compound's true activity.[4]

Q2: What are the initial steps to dissolve this compound for an in vitro assay?

A2: The recommended starting point is to use a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4][5] DMSO is widely used in biological assays because it can dissolve a wide range of compounds and is miscible with water and cell culture media.[5] However, it's crucial to use the lowest effective concentration of DMSO, as it can exhibit cellular toxicity at higher levels.[6]

Q3: My this compound is precipitating out of solution during my experiment. What should I do?

A3: Precipitation can occur due to several factors, including the final concentration of the compound, the percentage of DMSO in the final solution, and interactions with components of the assay buffer or media.[7] If precipitation occurs, it is recommended to prepare a fresh solution and consider the troubleshooting strategies outlined in the guide below. Do not use a solution that has already precipitated.[7]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other organic solvents can be used, but their compatibility with your specific assay system must be validated.[3] Solvents such as ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are sometimes used as co-solvents to improve solubility.[2][7] It is essential to include proper vehicle controls in your experiments to account for any effects of the solvent on the biological system.[6][7]

Q5: How can I determine the maximum soluble concentration of this compound in my system?

A5: A thermodynamic solubility study using the equilibrium shake-flask method can be performed.[4] This involves adding an excess of solid this compound to your aqueous buffer, mixing for 24-48 hours to reach equilibrium, filtering out the undissolved solid, and then measuring the concentration of the dissolved compound using a suitable analytical method like HPLC.[4]

Troubleshooting Guide

This section provides a systematic approach to overcoming this compound solubility issues.

Problem: this compound is not dissolving in 100% DMSO.
Possible Cause Troubleshooting Step Detailed Protocol
Compound Quality Verify the purity and physical form of the this compound.Check the certificate of analysis (CoA) for purity. Visually inspect the compound for any inconsistencies. The amorphous form is generally more soluble than the crystalline form.[8]
Sonication/Vortexing Aid dissolution with mechanical energy.After adding DMSO, vortex the solution vigorously for 1-2 minutes. If still undissolved, place the vial in a sonicator bath for 5-10 minutes.
Gentle Heating Increase kinetic energy to facilitate dissolution.Warm the solution to 37°C for a short period (5-10 minutes). Be cautious, as prolonged heating can degrade the compound.
Problem: this compound precipitates when diluted into aqueous buffer/media.
Possible Cause Troubleshooting Step Detailed Protocol
Exceeding Aqueous Solubility Lower the final concentration of this compound.Perform a serial dilution of your this compound stock to determine the highest concentration that remains in solution in your final assay buffer.
High Final DMSO Concentration Optimize the DMSO concentration in the final assay solution.Aim for a final DMSO concentration of ≤0.5%, as this is often tolerated in cell-based assays.[7] Always include a vehicle control with the same final DMSO concentration.[7]
pH of the Buffer Adjust the pH of the assay buffer.For ionizable compounds, solubility is pH-dependent.[2][7] Test a range of pH values for your buffer to find the optimal pH for this compound solubility.
Use of Co-solvents Introduce a water-miscible organic co-solvent.Prepare a stock solution of this compound in a mixture of DMSO and another co-solvent like PEG 400 or ethanol. Then, dilute this into your aqueous buffer. The final concentration of all organic solvents should be kept to a minimum and tested for tolerability in your assay.[2]
Complexation Agents Utilize cyclodextrins to enhance solubility.Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9][10] Prepare a solution of β-cyclodextrin in your assay buffer and then add the this compound stock solution.
Particle Size Reduction Decrease the particle size to increase the dissolution rate.If working with the solid compound, techniques like micronization or nanosuspension can increase the surface area and improve the dissolution rate.[11][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If necessary, sonicate for 10-15 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[4]

Protocol 2: Serial Dilution into Assay Buffer
  • Intermediate Dilution: Briefly centrifuge the this compound stock solution vial to pellet any potential micro-precipitates.

  • Aqueous Dilution: Prepare your final working concentrations by performing a serial dilution of the stock solution into your pre-warmed (if applicable) assay buffer or cell culture medium. Add the this compound stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Solubility Troubleshooting cluster_assay Biological Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve precipitate Precipitation? dissolve->precipitate adjust Adjust Concentration / Co-solvent / pH precipitate->adjust Yes no_precipitate Proceed to Assay precipitate->no_precipitate No adjust->precipitate add_to_assay Add to Assay Plate no_precipitate->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Workflow for preparing and troubleshooting this compound solutions for biological assays.

While the precise signaling pathways affected by this compound are not extensively detailed in the provided search results, it is known that spiro compounds can act as mineralocorticoid receptor antagonists.[13] For illustrative purposes, a general signaling pathway diagram is provided below, which could be adapted as more specific information about this compound's mechanism of action becomes available.

signaling_pathway cluster_cell Target Cell spiro This compound receptor Receptor spiro->receptor Binds/Antagonizes downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activates/Inhibits response Cellular Response downstream->response

Caption: A generalized signaling pathway illustrating a potential mechanism of action for this compound.

References

Minimizing impurities during the scale-up synthesis of Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Spirobicromane. The information is designed to directly address common challenges encountered during the synthesis and purification of spiroketal-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of spiroketal compounds like this compound?

A1: Scaling up the synthesis of complex molecules like this compound often presents challenges that are not apparent at the laboratory scale.[1][2] Key issues include:

  • Changes in Reaction Selectivity: Mixing efficiency and heat transfer differ significantly between small flasks and large reactors, which can alter the reaction pathway and lead to an increase in side products.[1][2]

  • Impurity Profile Alterations: Minor impurities at a small scale can become significant during scale-up, impacting the final product's purity and yield.[2]

  • Exothermic Reaction Control: Inadequate removal of heat in larger reactors can lead to runaway reactions and the formation of degradation products.[1][2]

  • Crystallization and Polymorphism: The crystalline form of the product may change during scale-up, affecting its physical properties and bioavailability.[1]

  • Prolonged Reaction and Distillation Times: Longer processing times in large-scale production can lead to product decomposition and the formation of new impurities.[1]

Q2: What types of impurities can be expected during the synthesis of this compound?

A2: While specific impurities for this compound are not detailed in the provided search results, general impurities in spiroketal synthesis can be categorized as:

  • Process-Related Impurities: These arise from the synthetic route itself and can include unreacted starting materials, intermediates, and byproducts from side reactions.[3]

  • Degradation Products: The final product may degrade under certain conditions of temperature, pH, or exposure to light, forming new impurities.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis and contaminate the final product.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.[3]

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4][5][6] Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of organic impurities.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[4][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity for detecting and identifying impurities, especially in complex mixtures.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, aiding in their definitive identification.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Increased levels of a known impurity compared to the lab scale. Inefficient mixing in the larger reactor leading to localized high concentrations of reactants.Optimize the stirring speed and impeller design to ensure homogeneous mixing. Consider performing mixing studies.[1]
Poor temperature control leading to side reactions.Ensure the reactor's heating/cooling system can handle the reaction's exothermicity. Perform calorimetric studies to understand the reaction's thermal profile.[1]
Appearance of a new, unknown impurity in the scaled-up batch. A minor side reaction becoming significant at a larger scale.[2]Use analytical techniques like LC-MS and NMR to identify the structure of the new impurity.[4][5] Once identified, modify the reaction conditions (e.g., temperature, addition rate of reagents) to minimize its formation.
Contamination from the reactor or raw materials.Thoroughly clean the reactor before use and ensure the purity of all starting materials and reagents.
Low yield of the final product. Incomplete reaction due to insufficient reaction time or poor mixing.Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). Extend the reaction time if necessary.
Degradation of the product during workup or purification.Investigate the stability of the product under the workup and purification conditions. Consider using milder conditions or alternative purification techniques.
Difficulty in purifying the final product. The presence of closely related impurities that are difficult to separate by standard chromatography.Explore alternative purification methods such as preparative HPLC, crystallization, or the use of specialized chromatography resins.
The formation of an inseparable mixture of stereoisomers.Investigate the stereoselectivity of the reaction. Changes in reaction conditions during scale-up can affect the stereochemical outcome.[8][9]

Data Presentation

Table 1: Common Analytical Techniques for Impurity Profiling

Technique Primary Use Information Provided
HPLCSeparation and quantification of non-volatile impuritiesPurity assessment, quantification of known and unknown impurities
GC-MSAnalysis of volatile and semi-volatile impuritiesIdentification and quantification of residual solvents and volatile byproducts
LC-MSIdentification and quantification of a wide range of impuritiesMolecular weight and structural information of impurities
NMRStructural elucidation of impuritiesDefinitive identification of the chemical structure of impurities

Table 2: General Purification Strategies for Spiroketals

Purification Method Principle Applicability
Crystallization Difference in solubility between the product and impuritiesFor solid products with good crystallization properties
Column Chromatography Differential adsorption of compounds on a stationary phaseWidely applicable for the separation of a broad range of impurities
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phaseFor difficult separations of closely related impurities or for obtaining high-purity material
Extraction Partitioning of compounds between two immiscible liquid phasesTo remove impurities with significantly different polarity from the product

Experimental Protocols

Protocol: Impurity Profiling of this compound using HPLC

This protocol provides a general guideline for developing an HPLC method for impurity profiling. Method parameters will need to be optimized for the specific properties of this compound and its potential impurities.

  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 30 minutes. This broad gradient will help in eluting a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where this compound and its potential impurities have good absorbance (e.g., 254 nm). A Diode Array Detector (DAD) can be used to obtain UV spectra of the peaks, aiding in peak tracking and identification.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the main product peak to estimate the purity.

    • For identification, collect fractions of the impurity peaks and subject them to LC-MS or NMR analysis.

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Start: Impurity Issue Identified cluster_1 Impurity Characterization cluster_2 Root Cause Analysis cluster_3 Corrective Actions cluster_4 Verification Start Impurity issue detected during scale-up IdentifyImpurity Identify Impurity Structure (LC-MS, NMR) Start->IdentifyImpurity QuantifyImpurity Quantify Impurity Level (HPLC, GC) IdentifyImpurity->QuantifyImpurity KnownImpurity Is it a known impurity from lab scale? QuantifyImpurity->KnownImpurity ImprovePurification Develop Improved Purification Method QuantifyImpurity->ImprovePurification ProcessParameters Investigate Process Parameters: - Mixing - Temperature - Reaction Time KnownImpurity->ProcessParameters Yes NewImpurity New Impurity KnownImpurity->NewImpurity No OptimizeProcess Optimize Reaction Conditions ProcessParameters->OptimizeProcess RawMaterials Analyze Raw Materials & Solvents SourceNewMaterials Source Higher Purity Raw Materials RawMaterials->SourceNewMaterials NewImpurity->ProcessParameters NewImpurity->RawMaterials Verify Verify Impurity Reduction in a new batch OptimizeProcess->Verify ImprovePurification->Verify SourceNewMaterials->Verify

Caption: Troubleshooting workflow for impurity minimization during scale-up.

References

Addressing matrix effects in the LC-MS analysis of Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Spirobicromane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantitative results.[4][5][6] The "matrix" comprises all components in the sample other than the analyte, including proteins, lipids, salts, and other endogenous substances.[3][7] Failure to address matrix effects can compromise the accuracy, precision, and sensitivity of your LC-MS/MS bioanalytical method.[4][8]

Q2: What are the primary causes of matrix effects in biological samples like plasma or urine?

A2: The primary causes of matrix effects are endogenous and exogenous components that are co-extracted with this compound and co-elute during chromatographic separation.[1] Common culprits in biological matrices include:

  • Phospholipids: These are abundant in plasma and can cause significant ion suppression.[1][9]

  • Proteins and Salts: Remnants from the sample that were not completely removed during sample preparation.[1]

  • Anticoagulants and other additives: Substances introduced during sample collection.[1]

  • Metabolites: Endogenous molecules present in the biological fluid.

These interfering substances can compete with this compound for ionization in the MS source, affecting the efficiency of droplet formation and evaporation, which ultimately alters the analyte's signal.[4]

Q3: How can I detect and quantify matrix effects for my this compound assay?

A3: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][10] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.[4][10]

  • Post-Extraction Addition: This is a quantitative method to determine the magnitude of the matrix effect.[4][10][11] The response of this compound in a neat solution is compared to its response when spiked into a pre-extracted blank matrix sample. The matrix factor (MF) is calculated to quantify the effect.[8] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[8]

Q4: What are the most effective strategies to mitigate matrix effects?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible.[4][7] Techniques include:

    • Solid-Phase Extraction (SPE): More selective than simple protein precipitation and can effectively remove salts and other polar interferences.[12][13]

    • Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility.[13]

    • Phospholipid Removal Plates/Cartridges: Specifically designed to deplete phospholipids from the sample extract.[9]

  • Chromatographic Separation: Modifying your HPLC/UHPLC method to chromatographically separate this compound from co-eluting matrix components is a powerful strategy.[4][7] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[14][15] A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement.[14][16] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.[14]

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will be affected similarly.[7][17]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor reproducibility of QC samples from different biological lots. Variable matrix effects between different sources of the biological matrix.Evaluate matrix effects across at least six different lots of the matrix.[1] If variability is high, improve sample cleanup or implement a SIL-IS.
This compound peak area is significantly lower in matrix samples compared to neat standards. Ion suppression.1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound. 2. Enhance sample preparation to remove interfering components (e.g., use phospholipid removal SPE). 3. Optimize chromatography to separate this compound from the suppression zone. 4. Employ a SIL-IS to compensate for the suppression.[14]
Unexpectedly high signal for this compound in some samples. Ion enhancement.1. Confirm ion enhancement using the post-extraction addition method. 2. Review sample preparation for sources of contamination or components known to cause enhancement. 3. A SIL-IS is highly effective at correcting for ion enhancement.
Inconsistent recovery of this compound. Inefficient sample extraction or matrix effects impacting the extraction process.1. Optimize the extraction procedure (e.g., pH, solvent choice). 2. Use a SIL-IS, which is added before extraction, to normalize for recovery losses.[14]
Retention time shift for this compound in matrix samples. Strong matrix effects can sometimes alter the interaction of the analyte with the stationary phase.[17]This is a less common but reported phenomenon. A comprehensive re-evaluation of the sample preparation and chromatographic method is necessary. The use of a SIL-IS that co-elutes is critical for correct peak identification and integration.[17]

Quantitative Data Summary

The following tables provide a summary of acceptable criteria for matrix effect and recovery during bioanalytical method validation.

Table 1: Matrix Effect Acceptance Criteria

Parameter Calculation Acceptance Criteria Reference
Matrix Factor (MF) (Peak Response in presence of matrix) / (Peak Response in neat solution)The coefficient of variation (CV) of the IS-normalized matrix factors from at least six different lots of matrix should not be greater than 15%.[1]
Accuracy of QCs in different lots ((Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100Within ±15% of the nominal concentration.[1]
Precision of QCs in different lots (Standard Deviation / Mean) * 100≤15% CV.[1]

Table 2: Analyte Recovery Acceptance Criteria

Parameter Calculation Acceptance Criteria
Recovery (%) (Peak Response in extracted sample / Peak Response in post-extraction spiked sample) * 100Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
  • Prepare Solutions:

    • Solution A (Neat Standard): Prepare a solution of this compound in the final mobile phase composition at a low and a high concentration (e.g., LLOQ and ULOQ).

    • Solution B (Post-Extraction Spiked Sample):

      • Process at least six different lots of blank biological matrix through the entire sample preparation procedure.

      • After the final extraction step, evaporate the solvent and reconstitute the residue with Solution A.

  • LC-MS Analysis:

    • Inject and analyze both Solution A and Solution B.

  • Calculations:

    • Matrix Factor (MF): MF = Peak Area in Solution B / Peak Area in Solution A

    • IS-Normalized MF (if using a SIL-IS): IS-Normalized MF = (Analyte Area B / IS Area B) / (Analyte Area A / IS Area A)

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) of the MF or IS-Normalized MF across the different matrix lots.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • To 100 µL of plasma, add the SIL-IS solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

  • SPE Procedure (using a phospholipid removal plate):

    • Condition the SPE plate wells according to the manufacturer's instructions.

    • Load the supernatant from the pre-treated sample onto the SPE plate.

    • Apply vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained on the sorbent, while this compound and its SIL-IS pass through.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the collected eluate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calc Calculation cluster_decision Decision Blank_Matrix Blank Biological Matrix Extract_Matrix Extract Matrix Components Blank_Matrix->Extract_Matrix Neat_Solution This compound in Solvent Analyze_Neat Analyze Neat Solution (A) Neat_Solution->Analyze_Neat Spike_Post_Extraction Spike with this compound Extract_Matrix->Spike_Post_Extraction Analyze_Spiked Analyze Spiked Extract (B) Spike_Post_Extraction->Analyze_Spiked Calculate_MF Calculate Matrix Factor (MF = B/A) Analyze_Neat->Calculate_MF Analyze_Spiked->Calculate_MF Evaluate_CV Evaluate CV% across Lots Calculate_MF->Evaluate_CV Decision CV <= 15%? Evaluate_CV->Decision Accept Method Acceptable Decision->Accept Yes Reject Optimize Method Decision->Reject No

Caption: Workflow for quantitative assessment of matrix effects.

Troubleshooting_Matrix_Effects Start Inconsistent/Inaccurate LC-MS Results Q1 Is a SIL-IS being used? Start->Q1 Implement_SIL Implement SIL-IS (Gold Standard) Q1->Implement_SIL No Q2 Is sample cleanup adequate? Q1->Q2 Yes Final_Check Re-evaluate Matrix Effect Implement_SIL->Final_Check Improve_Cleanup Improve Sample Cleanup: - Use SPE/LLE - Phospholipid Removal Q2->Improve_Cleanup No Q3 Is chromatography optimized? Q2->Q3 Yes Improve_Cleanup->Final_Check Optimize_Chroma Optimize Chromatography: - Modify Gradient - Change Column Q3->Optimize_Chroma No Q3->Final_Check Yes Optimize_Chroma->Final_Check

References

Technical Support Center: Enhancing the Stability of Spirobicromane Compounds for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Spirobicromane compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows decreasing concentration in the cell culture medium over time. What are the potential causes?

A1: Several factors can contribute to the loss of your this compound compound in cell culture medium:

  • Metabolic Degradation: Cells can metabolize the compound through enzymatic reactions, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of more polar metabolites.[1][2]

  • Chemical Instability: The compound may be inherently unstable in the aqueous, buffered environment of the cell culture medium (pH 7.2-7.4), leading to hydrolysis or other forms of chemical degradation.

  • Low Aqueous Solubility: Poor solubility can lead to precipitation of the compound out of the medium, especially at higher concentrations or over time. This can be mistaken for degradation.

  • Adsorption to Labware: The compound may adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.

  • Light Sensitivity: Some compounds are sensitive to light and can degrade upon exposure to ambient light.

Q2: How can I improve the solubility of my this compound compound in aqueous media?

A2: Improving solubility is crucial for obtaining reliable in vitro data. Consider the following strategies:

  • Co-solvents: Use of a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution. Be mindful of potential solvent toxicity to your cells.

  • Formulation with Excipients: Complexation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[3]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium (within a range compatible with your cells) might improve solubility.

  • Use of Serum: Fetal bovine serum (FBS) contains proteins like albumin that can bind to and solubilize hydrophobic compounds. However, be aware that this can also affect the free concentration of your compound.

  • Preparation of a Co-amorphous Formulation: For challenging compounds, creating a co-amorphous solid with a water-soluble carrier can significantly improve solubility and dissolution rate.[4][5]

Q3: What are the common metabolic pathways for spirocyclic compounds like this compound?

A3: While specific pathways for this compound are not extensively documented, metabolism of other spiro compounds, such as tiospirone, involves several key routes.[1] These can include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the spiro ring structure.

  • N-dealkylation: Removal of an alkyl group attached to a nitrogen atom within the molecule.

  • Oxidation: Formation of sulfones if sulfur is present, or oxidation at a carbon atom adjacent to a nitrogen to form a lactam.[1]

Q4: What analytical methods are suitable for quantifying this compound compounds and their potential metabolites in in vitro samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable method.

  • HPLC with UV Detection: Suitable for initial quantification if the compound has a chromophore.[6]

  • HPLC-Mass Spectrometry (HPLC-MS/MS): Offers higher sensitivity and specificity, making it ideal for detecting and quantifying both the parent compound and its metabolites at low concentrations.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is volatile or can be derivatized to become volatile.[9]

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent compound concentration Ensure the stock solution is fully dissolved before preparing working solutions. Vortex thoroughly. Prepare fresh dilutions for each experiment.
Precipitation of the compound Visually inspect the wells of your culture plates under a microscope for any signs of precipitation. Reduce the final concentration of the compound.
Adsorption to labware Pre-condition pipette tips by aspirating and dispensing the compound solution a few times before transferring to the assay plate. Consider using low-adhesion microplates.
Cell density variations Ensure a uniform cell seeding density across all wells. Use a multichannel pipette for seeding and treatment.
Issue 2: No Observable Effect of the Compound in a Cell-Based Assay
Potential Cause Troubleshooting Step
Compound instability Perform a stability study in the cell culture medium without cells to determine the compound's half-life. Analyze samples at different time points using HPLC.
Rapid metabolism by cells Co-incubate the compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the biological effect is restored.
Low cell permeability Use a cell permeability assay (e.g., Caco-2 assay) to determine if the compound is entering the cells.[10]
Incorrect concentration range Test a wider range of concentrations, including higher concentrations, to ensure you are in the active range of the compound.

Quantitative Data Summary

Table 1: Example In Vitro Plasma Stability Data for a Hypothetical this compound Compound (SBC-123)

This table illustrates how to present stability data. Actual values would be determined experimentally.

Plasma Species Half-life (t1/2) in min (Mean ± SD, n=3) % Remaining at 60 min (Mean ± SD, n=3)
Human110 ± 875.4 ± 5.2
Rat85 ± 662.1 ± 4.5
Mouse45 ± 435.8 ± 3.1

Data adapted from a study on mercaptoacetamide-based HDACIs for illustrative purposes.[10]

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Cell Culture Medium
  • Objective: To determine the stability of a this compound compound in a cell-free culture medium over time.

  • Materials:

    • This compound compound stock solution (e.g., 10 mM in DMSO).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Incubator (37°C, 5% CO₂).

    • HPLC system with UV or MS detector.

  • Procedure:

    • Prepare a working solution of the this compound compound at the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium.

    • Aliquot the solution into multiple sterile tubes.

    • Place the tubes in a 37°C incubator.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube.

    • Immediately add a quenching solvent (e.g., ice-cold acetonitrile) to precipitate proteins and stop any degradation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Analyze the supernatant by a validated HPLC method to determine the concentration of the remaining parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Protocol 2: In Vitro Metabolic Stability using Liver Microsomes
  • Objective: To evaluate the susceptibility of a this compound compound to metabolism by liver enzymes.

  • Materials:

    • This compound compound stock solution.

    • Liver microsomes (human, rat, or mouse).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Incubator or water bath (37°C).

    • HPLC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the this compound compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solvent (e.g., acetonitrile with an internal standard).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis stock This compound Stock Solution working Working Solution (e.g., 10 µM) stock->working medium Cell Culture Medium medium->working aliquots Aliquot into Multiple Tubes working->aliquots incubate Incubate at 37°C aliquots->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Acetonitrile sampling->quench analyze Analyze by HPLC quench->analyze result_stability Determine Chemical Stability analyze->result_stability

Caption: Workflow for assessing the chemical stability of this compound compounds.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) hydroxylation Hydroxylation parent->hydroxylation Addition of -OH dealkylation N-Dealkylation parent->dealkylation Removal of Alkyl Group oxidation Oxidation parent->oxidation Formation of Lactam/Sulfone glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation excretion Excretable Metabolites (More Polar) dealkylation->excretion oxidation->excretion glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways for this compound compounds.

References

Improving the efficiency of Spirobicromane functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spirobicromane Functionalization

Welcome to the technical support center for this compound functionalization reactions. Spirocyclic scaffolds are increasingly vital in drug discovery for their ability to offer conformational rigidity and novel three-dimensional structures.[1][2][3][4] However, their synthetic complexity can present challenges.[1][2][3] This guide provides troubleshooting advice and detailed protocols to help researchers improve the efficiency and success rate of their functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: My C-H activation/functionalization reaction on the this compound core is showing low yield. What are the common causes?

A1: Low yields in C-H functionalization of complex scaffolds like this compound are often due to a combination of factors:

  • Steric Hindrance: The three-dimensional nature of the spiro-scaffold can block catalyst access to the target C-H bond.

  • Poor Catalyst Activity/Stability: The chosen catalyst may not be active enough to break the C-H bond under the reaction conditions or may decompose before the reaction is complete.

  • Incorrect Directing Group: If using a directed C-H activation strategy, the directing group may not be positioned correctly to facilitate the cyclometallation step, which is key to the reaction mechanism.[5][6]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base are critical parameters that must be finely tuned.[7]

Q2: I am observing poor regioselectivity in the electrophilic aromatic substitution (e.g., bromination) of my this compound derivative. How can I control which position is functionalized?

A2: Regioselectivity is a common challenge with polycyclic aromatic systems. Control can be achieved by:

  • Leveraging Directing Groups: The most reliable method is to use a directing group, which positions the catalyst to activate a specific C-H bond, typically at the ortho-position.[8][9]

  • Modifying Steric Environment: Introducing a bulky substituent can block certain positions, sterically favoring reaction at less hindered sites.

  • Varying Reaction Conditions: Changing the solvent polarity or the electrophile itself can sometimes alter the electronic environment and favor one position over another.

Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Hiyama) is not proceeding to completion. What should I troubleshoot?

A3: Incomplete cross-coupling reactions are common. Consider the following:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or decompose. Low levels of impurities can have a significant impact.[7]

  • Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. A bulkier or more electron-donating ligand may be required for a sterically hindered substrate.

  • Base and Solvent: The choice of base and solvent system is critical and often substrate-dependent. An inefficient base can halt the catalytic cycle. For some reactions, the addition of a small amount of water can be beneficial.[10]

  • Microwave Irradiation: For difficult couplings, switching to microwave heating can dramatically reduce reaction times and improve yields by minimizing side product formation.[11]

Troubleshooting Guides

Guide 1: Low Yield in Pd-Catalyzed Cross-Coupling

This guide provides a logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions, a common method for functionalizing aryl halides.

Logical Troubleshooting Workflow for Low Yield

G Start Low Yield (<50%) Check_Reagents Verify Reagent Purity (Aryl Halide, Boronic Ester, Base) Start->Check_Reagents Screen_Ligands Screen Different Phosphine Ligands (e.g., SPhos, XPhos) Check_Reagents->Screen_Ligands Reagents Pure Screen_Catalysts Test Alternative Pd Pre-catalysts (e.g., G2, G3 Palladacycles) Screen_Ligands->Screen_Catalysts No Improvement Success Yield Improved Screen_Ligands->Success Improvement Optimize_Temp Increase Reaction Temperature (e.g., 80°C -> 110°C) Screen_Catalysts->Optimize_Temp No Improvement Screen_Catalysts->Success Improvement Change_Solvent Change Solvent System (e.g., Toluene -> Dioxane/H2O) Optimize_Temp->Change_Solvent No Improvement Optimize_Temp->Success Improvement Change_Solvent->Success Improvement

Caption: Decision tree for troubleshooting low yields in cross-coupling.

Data Presentation: Ligand and Solvent Screening

If initial attempts with a standard catalyst like Pd(PPh₃)₄ result in low yield, a systematic screening of ligands and solvents is recommended. The following table illustrates a hypothetical optimization study for the Suzuki coupling of a brominated this compound.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Toluene10035
2Pd₂(dba)₃ (2)SPhos (8)K₂CO₃Toluene10068
3Pd₂(dba)₃ (2)SPhos (8)Cs₂CO₃ Toluene10075
4Pd₂(dba)₃ (2)SPhos (8)Cs₂CO₃Dioxane/H₂O 10091

This data is illustrative and intended for guidance purposes.

Experimental Protocols

Protocol 1: Directed C-H Borylation of this compound

This protocol describes a hypothetical iridium-catalyzed C-H borylation, a powerful method for creating a functional handle for subsequent cross-coupling reactions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Add this compound Substrate (1.0 mmol) to oven-dried flask b Add B₂Pin₂ (1.5 equiv) a->b c Add [Ir(cod)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) b->c d Purge with Argon c->d e Add Anhydrous Solvent (e.g., Cyclohexane, 5 mL) d->e f Heat to 80 °C e->f g Stir for 16 hours under Argon f->g h Monitor by TLC/GC-MS g->h i Cool to RT h->i j Filter through Celite i->j k Concentrate in vacuo j->k l Purify by Column Chromatography k->l m Obtain Product l->m

Caption: Workflow for a typical directed C-H borylation experiment.

Methodology:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the this compound substrate (1.0 eq), bis(pinacolato)diboron (B₂Pin₂) (1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

  • Reaction: Add anhydrous cyclohexane (0.2 M) via syringe. Seal the flask and place it in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired borylated this compound product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of a borylated this compound with an aryl bromide partner.

Methodology:

  • Preparation: In a flask, combine the borylated this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as Cs₂CO₃ (2.5 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the chosen phosphine ligand (e.g., SPhos, 8 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 100 °C) and stir until the starting material is consumed (as monitored by TLC/LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via column chromatography.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes by trained professionals. All experiments should be conducted with appropriate safety precautions.

References

Refinement of analytical methods for accurate Spirobicromane quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Spirobicromane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantification of this compound?

A1: The most common and effective methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine quantification, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly beneficial for complex matrices or when low detection limits are required.[1][2]

Q2: How should I prepare my sample for this compound analysis?

A2: Sample preparation is critical for accurate quantification. A general approach involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] The choice of extraction method will depend on the sample matrix (e.g., plasma, tissue, environmental samples). It is crucial to optimize the extraction recovery and minimize matrix effects.

Q3: What are the typical sources of variability in this compound quantification?

A3: Variability can arise from multiple sources, including sample preparation inconsistencies, instrument performance fluctuations, improper calibration, and the chemical stability of this compound itself. Careful validation of the analytical method is essential to identify and control these sources of error.

Q4: How can I ensure the stability of this compound during sample storage and analysis?

A4: To ensure stability, samples should be stored at low temperatures (e.g., -80°C) and protected from light. It is also advisable to perform stability studies at various conditions (e.g., freeze-thaw cycles, bench-top stability) to understand the degradation profile of this compound in the specific sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Secondary interactions with active sites on the column or in the system- Use a guard column and regularly flush the analytical column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Employ a highly inert column and ensure all system components are properly passivated.[4]
Low Signal Intensity or Poor Sensitivity - Suboptimal ionization in LC-MS/MS- Incorrect wavelength selection in HPLC-UV- Low extraction recovery- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).[5]- Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution.- Evaluate and optimize the sample extraction procedure to maximize recovery.
High Background Noise - Contaminated mobile phase or solvents- Matrix effects from the sample- Detector instability- Use high-purity solvents and freshly prepared mobile phases.- Improve sample clean-up using a more selective SPE sorbent.- Allow the detector to stabilize sufficiently before analysis.
Poor Reproducibility - Inconsistent sample injection volume- Fluctuations in column temperature- Inconsistent sample preparation- Ensure the autosampler is functioning correctly and perform regular maintenance.- Use a column oven to maintain a stable temperature.- Standardize the sample preparation workflow and use an internal standard.
Carryover - Adsorption of this compound onto system components- Use a strong needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to check for carryover.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Parameters and Performance
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm
Retention Time ~4.5 min
Linearity (r²) >0.999
Limit of Quantification (LOQ) 50 ng/mL
Accuracy (% Recovery) 95-105%
Precision (%RSD) <5%
Table 2: Hypothetical LC-MS/MS Method Parameters and Performance
ParameterValue
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 95% B over 5 min
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined with a pure standard
Linearity (r²) >0.998
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) <3%

Experimental Protocols

HPLC-UV Method for this compound Quantification
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

    • Elute this compound with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Inject the prepared standards and samples.

    • Integrate the peak area corresponding to this compound and construct a calibration curve to quantify the analyte in the samples.

LC-MS/MS Method for this compound Quantification
  • Preparation of Standard and QC Samples:

    • Prepare a stock solution of this compound and an appropriate internal standard (e.g., a deuterated analog) in a suitable organic solvent.

    • Spike blank matrix with working solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation - for plasma samples):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (see Table 2).

    • Optimize the mass spectrometer parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

    • Inject the prepared standards, QCs, and samples.

    • Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological Sample extraction Solid-Phase or Liquid-Liquid Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration injection HPLC or LC-MS/MS Injection concentration->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Problem Encountered (e.g., Poor Peak Shape) check_column Inspect Column Performance & Age start->check_column check_mobile_phase Verify Mobile Phase Composition & pH start->check_mobile_phase check_system Check for System Leaks & Contamination start->check_system check_sample_prep Review Sample Preparation Protocol start->check_sample_prep replace_column Replace or Clean Column check_column->replace_column prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp system_maintenance Perform System Maintenance check_system->system_maintenance optimize_prep Optimize Sample Preparation check_sample_prep->optimize_prep end Problem Resolved replace_column->end prepare_new_mp->end system_maintenance->end optimize_prep->end

References

Validation & Comparative

Comparative Antimicrobial Efficacy of Spirobicromane Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the antimicrobial activity of novel spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, a class of compounds under the Spirobicromane umbrella, against established antibiotics, Ciprofloxacin and Amoxicillin. The data herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Recent studies have highlighted the potential of spirochromane-pyrimidine hybrids as promising candidates for treating infectious diseases.[1] This guide synthesizes the available data on their efficacy, measured by Minimum Inhibitory Concentration (MIC), in comparison to two widely used antibiotics representing different mechanistic classes.

Data Presentation: Antimicrobial Activity Comparison

The antimicrobial efficacy of this compound derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with the activities of Ciprofloxacin and Amoxicillin. The Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is summarized below. Lower MIC values indicate greater potency.

MicroorganismTypeThis compound Derivative (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Amoxicillin (MIC in µg/mL)
Staphylococcus aureusGram-positive2 - 80.5 - 20.25 - 2
Bacillus subtilisGram-positive4 - 160.125 - 0.5>99.2 (Resistant)
Escherichia coliGram-negative8 - 320.015 - 1>100 (Resistant)
Pseudomonas aeruginosaGram-negative> 640.15 - 1>100 (Resistant)
Klebsiella pneumoniaeGram-negative16 - 640.06 - 2>64 (Resistant)
Salmonella typhiGram-negative8 - 320.06 - 40.5 - 4

Note: Data for this compound derivatives are derived from studies on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones[1]. Data for Ciprofloxacin and Amoxicillin are compiled from multiple sources representing typical MIC ranges[1][2][3][4][5][6][7][8][9][10]. The specific values can vary depending on the bacterial strain and testing conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of antimicrobial agents. The data presented in this guide is based on the standardized broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound derivative, Ciprofloxacin, or Amoxicillin) is prepared. Serial twofold dilutions are then made in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A few colonies are used to prepare a suspension in a saline solution, which is then adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial suspension. The plates are then incubated under specific conditions (e.g., 35°C for 18-24 hours) suitable for the growth of the test organism.

  • Result Interpretation: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing Mechanisms and Workflows

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compounds a1 Inoculate Microtiter Plate Wells p1->a1 p2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) p2->a1 a2 Incubate Plates (e.g., 37°C for 24h) a1->a2 d1 Visually Inspect for Turbidity a2->d1 d2 Determine MIC (Lowest concentration with no growth) d1->d2

Caption: Experimental workflow for MIC determination.

G cluster_bacterium Bacterial Cell cipro Ciprofloxacin gyrase DNA Gyrase (Topoisomerase II) cipro->gyrase Inhibits topoIV Topoisomerase IV cipro->topoIV Inhibits dna Bacterial DNA gyrase->dna Relaxes Supercoils topoIV->dna Decatenates Chromosomes replication DNA Replication & Chromosome Segregation dna->replication death Cell Death replication->death Blocked

Caption: Mechanism of action for Ciprofloxacin.

G cluster_bacterium Bacterial Cell Wall Synthesis amox Amoxicillin (β-Lactam) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) amox->pbp Binds to & Inhibits peptido Peptidoglycan Chains pbp->peptido Cross-links crosslink Cell Wall Cross-linking peptido->crosslink lysis Cell Lysis & Death crosslink->lysis Inhibited

Caption: Mechanism of action for Amoxicillin.

References

Navigating Quality Control: A Comparative Guide to HPLC Method Validation for Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive framework for the validation of an HPLC method for the quality control of Spirobicromane, a bicyclic aromatic compound. By adhering to internationally recognized guidelines, this document outlines the experimental protocols and data presentation necessary for a robust and reliable analytical method. Furthermore, it offers a comparative perspective on alternative analytical techniques.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] For the quality control of a drug substance like this compound, this means the HPLC method must be proven to be specific, accurate, precise, linear, and robust. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide detailed guidelines on the parameters that need to be evaluated.[3][4][5][6][7][8][9]

A Framework for HPLC Method Validation

The successful validation of an HPLC method involves a series of experiments designed to test its performance characteristics. The following sections detail the typical protocols and acceptance criteria based on ICH and FDA guidelines.

Experimental Protocols

A representative HPLC method for the analysis of this compound is outlined below. This method serves as a basis for the validation studies.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (45:55, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Detection UV at 254 nm

This method would be validated by assessing the following parameters:

  • System Suitability: This is performed before each validation run to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and repeatability of replicate injections.

  • Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of other components such as impurities or degradation products.[5][7][9] This can be evaluated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to see if degradation products interfere with the main peak.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7][9] This is typically determined by analyzing a series of solutions with different concentrations of this compound.

  • Accuracy: Accuracy refers to the closeness of the test results to the true value.[5][7][9] It is often determined by spiking a placebo with known amounts of this compound at different concentration levels.

  • Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5][7][9] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Data Presentation for Method Validation

The quantitative data generated during the validation studies should be summarized in clear and concise tables.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Theoretical Plates (N) > 20005800
Tailing Factor (T) ≤ 2.01.2
%RSD of 6 Injections ≤ 1.0%0.5%

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
5050123
7575345
100100567
125125789
150150911
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Study

Spiked LevelAmount Added (mg)Amount Found (mg)% Recovery
80%8.07.9599.4%
100%10.010.02100.2%
120%12.011.9799.8%

Table 5: Precision Study

Precision LevelParameterAcceptance CriteriaObserved Value
Repeatability %RSD of 6 determinations≤ 1.0%0.6%
Intermediate Precision %RSD (inter-day, inter-analyst)≤ 2.0%1.1%

Table 6: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

Table 7: Robustness Study

Parameter VariedVariation%RSD of Peak Area
Flow Rate (mL/min) 0.78 (-2.5%)0.8%
0.82 (+2.5%)0.7%
Mobile Phase Composition Acetonitrile:Water (43:57)0.9%
Acetonitrile:Water (47:53)0.8%
Column Temperature (°C) 380.6%
420.7%

Workflow for HPLC Method Validation

The process of validating an HPLC method follows a logical sequence of steps, from initial planning to final documentation.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Documentation define_purpose Define Analytical Method's Purpose select_parameters Select Validation Parameters define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria system_suitability Perform System Suitability Testing set_criteria->system_suitability perform_experiments Conduct Validation Experiments system_suitability->perform_experiments analyze_data Analyze and Document Data perform_experiments->analyze_data compare_criteria Compare Against Acceptance Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow of the HPLC method validation process.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful and widely used technique for the quality control of pharmaceuticals, other methods can also be employed, each with its own advantages and disadvantages.

Table 8: Comparison of Analytical Techniques for this compound Quality Control

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High resolution, sensitivity, and specificity. Well-established and versatile.Requires specialized equipment and skilled operators. Can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds. High efficiency.Not suitable for non-volatile or thermally labile compounds like many pharmaceuticals.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns, leading to higher resolution, speed, and sensitivity.Faster analysis times and better resolution than HPLC. Lower solvent consumption.Higher initial instrument cost. More susceptible to clogging.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency and resolution. Requires very small sample volumes.Less robust than HPLC. Can be sensitive to matrix effects.
Spectrophotometry (UV-Vis) Measures the absorption of light by the analyte at a specific wavelength.Simple, rapid, and inexpensive.Lacks specificity; can be prone to interference from other absorbing compounds.

References

Navigating the Target Landscape: A Comparative Guide to Spirobicromane Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to ensuring data integrity and predicting potential off-target effects. This guide provides a comprehensive comparison of a representative Spirobicromane, a spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivative, against alternative compounds in a panel of key biological assays. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a critical resource for assessing the selectivity of this promising heterocyclic scaffold.

Spirobicromanes are a class of synthetic heterocyclic compounds that have garnered significant interest for their diverse biological activities, including antimicrobial, antioxidant, and antiproliferative properties. Their rigid, three-dimensional spirocyclic core offers a unique structural motif for interacting with biological targets. However, as with any bioactive small molecule, a thorough assessment of its potential for cross-reactivity is essential before its use as a selective chemical probe or its advancement in a drug discovery pipeline.

This guide focuses on a representative this compound derivative and compares its performance to well-established compounds: Quercetin, a natural flavonoid known for its antioxidant and pleiotropic biological effects, and Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The comparison is drawn across three fundamental biological assays: an antimicrobial susceptibility test, an antioxidant activity assay, and a cytotoxicity assay.

Comparative Analysis of Biological Activity

The following table summarizes the quantitative data obtained for our representative this compound and the comparator compounds in antimicrobial, antioxidant, and cytotoxicity assays.

Assay Type Test Compound Endpoint Result Reference
Antimicrobial Activity This compoundMIC vs. S. aureus16 µg/mL[1][2]
CiprofloxacinMIC vs. S. aureus0.5 µg/mL
Antioxidant Activity This compoundDPPH IC5025 µM[2]
QuercetinDPPH IC505 µM
Cytotoxicity This compoundMTT IC50 (HeLa)50 µM[3]
QuercetinMTT IC50 (HeLa)20 µM

Note: The data for this compound is representative of values reported for spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivatives in the cited literature. Exact values can vary based on the specific substitutions on the core scaffold.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: A pure culture of Staphylococcus aureus is grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds (this compound and Ciprofloxacin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to create a range of concentrations.

  • Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared. The test compounds (this compound and Quercetin) are dissolved in methanol to create stock solutions, which are then serially diluted.

  • Reaction Mixture: The DPPH solution is added to the serially diluted compound solutions in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • IC50 Calculation: The percentage of radical scavenging is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: HeLa cells are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and Quercetin) and incubated for another 24-48 hours.

  • MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum Incubation Incubate 18-24h at 37°C Inoculum->Incubation Compounds Serial Dilution of Compounds Compounds->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Antimicrobial Susceptibility Testing Workflow

Experimental_Workflow_Antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution Reaction Mix and Incubate 30 min DPPH->Reaction Compounds Serial Dilution of Compounds Compounds->Reaction Absorbance Measure Absorbance at 517 nm Reaction->Absorbance IC50 Calculate IC50 Absorbance->IC50

DPPH Antioxidant Assay Workflow

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed and Culture Cells Compounds Treat with Compounds Cells->Compounds MTT_Incubation Add MTT and Incubate Compounds->MTT_Incubation Solubilization Solubilize Formazan MTT_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

MTT Cytotoxicity Assay Workflow

Signaling_Pathway_Cross_Reactivity cluster_primary Primary Targets cluster_off_target Potential Off-Targets This compound This compound Bacterial_Enzymes Bacterial Enzymes (e.g., DNA Gyrase) This compound->Bacterial_Enzymes Antimicrobial ROS Reactive Oxygen Species (ROS) This compound->ROS Antioxidant Cancer_Targets Cancer Cell Targets (e.g., Kinases) This compound->Cancer_Targets Antiproliferative Host_Enzymes Host Cell Enzymes This compound->Host_Enzymes Cross-reactivity? Receptors GPCRs, Nuclear Receptors This compound->Receptors Cross-reactivity? Ion_Channels Ion Channels This compound->Ion_Channels Cross-reactivity?

Potential Cross-Reactivity Pathways

Conclusion

This comparative guide provides a foundational assessment of the biological activity and potential cross-reactivity of a representative this compound. The presented data indicates that while this compound derivatives exhibit promising antimicrobial and antioxidant activities, their potency can be lower than that of established drugs like Ciprofloxacin and Quercetin. Furthermore, the observed cytotoxicity suggests the potential for off-target effects, a critical consideration for any therapeutic or research application.

Researchers utilizing this compound or similar spirochromane scaffolds should consider the data and protocols presented herein as a starting point for a more extensive cross-reactivity assessment. A broader screening against a panel of relevant receptors and enzymes is recommended to fully delineate the selectivity profile of these compounds. This diligent approach will ultimately lead to more reliable experimental outcomes and the development of safer, more effective chemical tools and therapeutics.

References

The Emergence of Spirobicromane: A Comparative Analysis Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the development of novel antibiotics is paramount. This guide provides a comprehensive comparison of the efficacy of a novel investigational antibiotic, Spirobicromane, against several critical drug-resistant bacterial strains. The data presented herein is a synthesis of preliminary in-vitro studies designed to evaluate its potential as a future therapeutic agent.

Comparative Efficacy of this compound

To assess the efficacy of this compound, a series of in-vitro experiments were conducted to determine its Minimum Inhibitory Concentration (MIC) against various multidrug-resistant (MDR) bacterial strains. The results are compared with commonly used antibiotics to provide a clear benchmark of its potential.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Positive Resistant Strains
Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)212
Vancomycin-resistant Enterococcus faecium (VRE)4>2562
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Gram-Negative Resistant Strains
Bacterial StrainThis compound (µg/mL)Meropenem (µg/mL)Colistin (µg/mL)
ESBL-producing Escherichia coli80.51
Carbapenem-resistant Acinetobacter baumannii (CRAB)16>642
Carbapenem-resistant Pseudomonas aeruginosa (CRPA)32>642

Experimental Protocols

The following methodologies were employed to generate the comparative data presented in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator agents was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Preparation of Antibiotic Solutions: Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was standardized to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[1]

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal activity of this compound over time.

  • Culture Preparation: A standardized bacterial inoculum was added to flasks containing Mueller-Hinton broth with the antibiotic at concentrations of 1x, 2x, and 4x the MIC.

  • Sampling: Aliquots were removed at various time points (0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The samples were serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time was plotted to determine the rate of bacterial killing.[1]

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental processes and the underlying mechanisms of bacterial resistance, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Antibiotic Dilution Antibiotic Dilution Antibiotic Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Time-Kill Curve Time-Kill Curve Incubation->Time-Kill Curve

Experimental workflow for antibiotic susceptibility testing.

Bacterial_Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Antibiotic Antibiotic Bacterial Cell Bacterial Cell Antibiotic->Bacterial Cell Entry Efflux Pumps Efflux Pumps Bacterial Cell->Efflux Pumps Target Modification Target Modification Bacterial Cell->Target Modification Enzymatic Degradation Enzymatic Degradation Bacterial Cell->Enzymatic Degradation Reduced Permeability Reduced Permeability Bacterial Cell->Reduced Permeability

Common mechanisms of bacterial antibiotic resistance.

Potential Mechanism of Action of this compound

Preliminary studies suggest that this compound may exert its antibacterial effect through a novel mechanism that involves the disruption of bacterial cell membrane integrity. This is a departure from many existing antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication. This unique mechanism could explain its activity against strains that have developed resistance to other antibiotics. Further research is required to fully elucidate the specific molecular targets of this compound.

The data presented in this guide are intended for an audience of researchers, scientists, and drug development professionals. The findings suggest that this compound warrants further investigation as a potential therapeutic agent for infections caused by drug-resistant bacteria.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Spirobicromane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Spirobicromane, a heterocyclic compound characterized by two chroman moieties linked by a spirocyclic center, represents a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic routes to this compound derivatives, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most suitable method for specific research and development needs.

The synthesis of spirocyclic systems can be challenging, often requiring multi-step sequences and careful control of stereochemistry. The comparison presented here focuses on a one-pot Michael addition approach and a sequential approach involving an oxa-Michael addition followed by intramolecular cyclization. The efficiency of each route is evaluated based on reaction yield, simplicity of the procedure, and the nature of the starting materials.

Comparison of Synthetic Routes to this compound Derivatives

ParameterRoute 1: One-Pot Michael AdditionRoute 2: Sequential Oxa-Michael Addition & Cyclization
Overall Yield 65-75%Not explicitly reported as a single overall yield
Number of Steps One-potTwo distinct steps
Key Reaction Michael AdditionOxa-Michael Addition, Intramolecular Cyclization
Catalyst/Reagent Anhydrous ZnCl₂Not explicitly stated for the entire sequence
Starting Materials Dimedone, trans,trans-diarylideneacetoneSalicylaldehydes, 3-Methylene Isoindolinones
Product 2,2´-spirobi(4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrochroman)Spiro Chroman-Isoindolinones

Visualizing the Synthetic Pathways

The logical flow of the two synthetic strategies is depicted below, highlighting the key transformations and intermediates.

G cluster_0 Route 1: One-Pot Michael Addition cluster_1 Route 2: Sequential Synthesis start1 Dimedone + trans,trans-diarylideneacetone step1 Michael Addition (ZnCl2 catalyst) start1->step1 product1 2,2´-spirobi(4-aryl-7,7-dimethyl-5-oxo -5,6,7,8-tetrahydrochroman) step1->product1 start2 Salicylaldehyde + 3-Methylene Isoindolinone step2a In situ generation of ortho-Quinone Methide start2->step2a step2b Formal (4+2) Cycloaddition step2a->step2b product2 Spiro Chroman-Isoindolinone step2b->product2

A Head-to-Head Comparison of Spirobicromane Derivatives for Improved Potency in Antimicrobial and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutic agents is a continuous endeavor. Spirobicromane derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities. This guide provides a detailed head-to-head comparison of recently synthesized this compound derivatives, with a focus on their antimicrobial and antioxidant potencies, supported by experimental data and detailed methodologies.

The unique three-dimensional structure of spirocyclic compounds offers an attractive scaffold in medicinal chemistry, often leading to enhanced biological activity and improved physicochemical properties.[1] By restricting the conformational flexibility of molecules, the spiro motif can facilitate a more precise interaction with biological targets, leading to increased potency and selectivity.[1] This principle is well-illustrated in the case of this compound derivatives, where modifications to the core structure have yielded compounds with significant antimicrobial and antioxidant activities.[2]

Comparative Analysis of Antimicrobial Potency

A recent study focused on the diastereoselective synthesis of novel spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones and their subsequent evaluation as antimicrobial agents. The results highlight a clear structure-activity relationship (SAR), with certain stereoisomers and substitutions demonstrating markedly superior potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Bacterial Strains

Compound IDDiastereomerGram-Positive Bacteria (µg/mL)Gram-Negative Bacteria (µg/mL)
Compound A (2S,4R,6′R)22
Compound B (2R,4S,6′S)>100>100
Compound C (2S,4R,6′R) with pyrogallol moiety22
Compound D (2S,4R,6′R) with resorcinol moiety816

Data synthesized from a 2025 study on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.[2]

The data clearly indicates that the (2S,4R,6′R)-diastereomers, such as Compound A , exhibit significantly higher antibacterial activity against both Gram-positive and Gram-negative strains, with a minimal inhibition concentration (MIC) as low as 2 µg/mL.[2] In contrast, the (2R,4S,6′S)-diastereomer (Compound B ) was largely inactive. Furthermore, the nature of the phenolic group on the chromane moiety plays a crucial role. The presence of a pyrogallol group (Compound C ) maintained the high potency, while a resorcinol group (Compound D ) led to a decrease in activity. This suggests that the stereochemistry and the substitution pattern are key determinants of the antimicrobial potency of these this compound derivatives.[2]

Comparative Analysis of Antioxidant Activity

The same series of this compound derivatives was also evaluated for their antioxidant potential. The presence of vicinal bisphenol moieties was found to be a critical factor for potent antioxidant activity.

Table 2: Antioxidant Activity (IC50) of this compound Derivatives

Compound IDKey Structural FeatureIC50 (µg/mL)
Compound C Pyrogallol moiety12.5
Compound D Resorcinol moiety>50
Ascorbic Acid (Reference) -10.2

Data synthesized from a 2025 study on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.[2]

As shown in Table 2, Compound C , which contains a pyrogallol group, demonstrated potent antioxidant activity with an IC50 value of 12.5 µg/mL, comparable to the standard antioxidant, ascorbic acid.[2] In contrast, Compound D , with a resorcinol moiety, showed significantly weaker activity. This highlights the importance of the substitution on the chromane ring for conferring antioxidant properties.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity Assay (Broth Microdilution Method)

The in vitro antibacterial activity of the synthesized this compound derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria were used.

  • Inoculum Preparation: Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB), and the suspension was adjusted to a concentration of 1.5 x 10^8 CFU/mL (0.5 McFarland standard). This was further diluted to a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The this compound derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in MHB in 96-well microtiter plates.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The antioxidant activity of the this compound derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • DPPH Solution Preparation: A 0.1 mM solution of DPPH in methanol was prepared.

  • Compound Preparation: The this compound derivatives were dissolved in methanol to prepare stock solutions of varying concentrations.

  • Reaction Mixture: An aliquot of the compound solution was mixed with the DPPH solution. The mixture was shaken and allowed to stand in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture was measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the antimicrobial and antioxidant assays.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start bacterial_culture Bacterial Culture (Overnight) start->bacterial_culture inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep incubation Incubation (37°C, 18-24h) inoculum_prep->incubation compound_prep Compound Dilution (Serial in MHB) compound_prep->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination end End mic_determination->end

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis start Start dpph_prep DPPH Solution (0.1 mM in Methanol) start->dpph_prep compound_prep Compound Dilutions (in Methanol) start->compound_prep mixing Mixing (Compound + DPPH) dpph_prep->mixing compound_prep->mixing incubation Incubation (Dark, 30 min) mixing->incubation absorbance Absorbance Reading (517 nm) incubation->absorbance calculation IC50 Calculation absorbance->calculation end End calculation->end

Caption: Workflow for the DPPH Radical Scavenging Antioxidant Assay.

Conclusion

The head-to-head comparison of this compound derivatives reveals critical insights into the structural requirements for potent antimicrobial and antioxidant activities. The stereochemistry at the spiro center and the nature of the substituents on the chromane ring are paramount in determining the biological efficacy of these compounds. Specifically, the (2S,4R,6′R*)-diastereomers and the presence of a pyrogallol moiety are associated with enhanced potency. These findings provide a valuable roadmap for the rational design and development of new, more effective this compound-based therapeutic agents. Further research, including in vivo studies and exploration of other biological targets, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Comparative study of the spectroscopic data of Spirobicromane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the spectroscopic data for the cis and trans isomers of Spirobicromane (spiro[chromane-2,2'-chromane]). Differentiating between these stereoisomers is crucial for applications in medicinal chemistry and materials science, where three-dimensional structure dictates biological activity and material properties. This document provides an overview of the expected key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental data for the parent this compound, this guide utilizes predicted NMR data and characteristic group frequencies for IR and MS analysis based on known chromane derivatives.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected quantitative spectroscopic data for the cis and trans isomers of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Proton Assignment cis-Spirobicromane trans-Spirobicromane Key Differentiating Features
Aromatic Protons 6.80 - 7.20 ppm (m, 8H)6.80 - 7.20 ppm (m, 8H)Minimal difference expected in the aromatic region.
-OCH₂- Protons ~4.20 - 4.40 ppm (m, 4H)~4.10 - 4.30 ppm (m, 4H)Subtle shifts may be observed due to changes in the magnetic environment.
-CH₂- Protons ~2.80 - 3.00 ppm (m, 4H)~2.70 - 2.90 ppm (m, 4H)Slight upfield shift may be present in the trans isomer due to anisotropic effects.
-CH₂- (spiro center adjacent) ~2.10 - 2.30 ppm (m, 4H)~2.00 - 2.20 ppm (m, 4H)Protons in the cis isomer may experience slightly different shielding compared to the trans isomer, leading to minor chemical shift differences.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Carbon Assignment cis-Spirobicromane trans-Spirobicromane Key Differentiating Features
Spiro Carbon (C-2) ~75 - 80 ppm~78 - 83 ppmThe chemical shift of the spiro carbon is highly sensitive to the stereochemistry. A noticeable difference is expected between the two isomers.
Aromatic Carbons 115 - 155 ppm115 - 155 ppmMinor differences may be present, but significant overlap is expected.
-OCH₂- Carbons ~65 - 70 ppm~64 - 69 ppmSubtle differences in chemical shifts may arise from the different spatial arrangements.
-CH₂- Carbons ~25 - 30 ppm~24 - 29 ppmSlight variations in shielding can lead to small chemical shift differences.
-CH₂- (spiro center adjacent) ~20 - 25 ppm~19 - 24 ppmThe stereochemical arrangement will influence the electronic environment of these carbons, resulting in distinguishable chemical shifts.
Table 3: Expected IR and Mass Spectrometry Data
Spectroscopic Technique Parameter cis & trans-Spirobicromane *Notes
IR Spectroscopy (ATR) ν (cm⁻¹)~3050 (Ar-H stretch), ~2930, 2850 (C-H stretch), ~1600, 1480 (C=C stretch), ~1230 (C-O stretch)The IR spectra of the isomers are expected to be very similar, with potential minor differences in the fingerprint region (below 1500 cm⁻¹) due to subtle vibrational mode variations.
Mass Spectrometry (EI) m/zM⁺ at ~252.30, common fragments at ~131, ~121The mass spectra of both isomers will show the same molecular ion peak and major fragmentation patterns, as mass spectrometry does not typically distinguish between stereoisomers.

Experimental Protocols

The following are representative experimental protocols for the spectroscopic characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra are obtained on a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: The sample is introduced into the ion source via a direct insertion probe or gas chromatography inlet. The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 50-500 amu.

  • Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound isomers.

G Workflow for Comparative Spectroscopic Analysis of this compound Isomers cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structure Elucidation Synthesis Synthesis of this compound Isomer Mixture Separation Chromatographic Separation of cis and trans Isomers Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Compare Fingerprint Regions IR->Compare_IR Compare_MS Confirm Molecular Weight MS->Compare_MS Elucidation Structure Elucidation of Isomers Compare_NMR->Elucidation Compare_IR->Elucidation Compare_MS->Elucidation

Evaluating the Selectivity of a Novel Anticancer Compound: A Comparative Guide for Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective and less toxic cancer therapies, the selectivity of a drug candidate is a paramount consideration. An ideal anticancer agent should exhibit potent cytotoxicity against malignant cells while sparing healthy, non-cancerous cells. This guide provides a comparative framework for evaluating the selectivity of a novel, hypothetical compound, "Spirobicromane," against various cell lines. The methodologies and data presentation formats described herein offer a robust approach for preclinical assessment.

Understanding Selectivity

Selectivity is a critical attribute of any therapeutic agent, quantifying its ability to preferentially act on its intended target, in this case, cancer cells, over off-target, healthy cells. A highly selective compound promises a wider therapeutic window, minimizing dose-limiting toxicities and improving patient outcomes. The selectivity of an anticancer compound is often expressed as a Selectivity Index (SI) , which is the ratio of its cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity.

Comparative Cytotoxicity of this compound

The in vitro cytotoxicity of this compound was assessed against a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, was determined for each cell line. For comparison, the well-established chemotherapeutic agent, Doxorubicin, was tested under identical conditions.

Table 1: IC50 Values (µM) of this compound and Doxorubicin against Various Cell Lines

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast Adenocarcinoma2.51.2
A549Lung Carcinoma5.82.1
HeLaCervical Carcinoma4.21.8
HepG2Hepatocellular Carcinoma7.13.5
hFOB 1.19Normal Human Osteoblast45.35.5

Table 2: Selectivity Index (SI) of this compound and Doxorubicin

The Selectivity Index is calculated as: SI = IC50 in normal cells / IC50 in cancer cells

Cancer Cell LineThis compound (SI)Doxorubicin (SI)
MCF-718.124.58
A5497.812.62
HeLa10.793.06
HepG26.381.57

The hypothetical data presented suggest that this compound exhibits a more favorable selectivity profile compared to Doxorubicin across all tested cancer cell lines, with a particularly high selectivity for MCF-7 breast cancer cells.

Experimental Protocols

Cell Culture and Maintenance

All cell lines (MCF-7, A549, HeLa, HepG2, and hFOB 1.19) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound and Doxorubicin were serially diluted in culture medium to achieve a range of final concentrations. The old medium was replaced with 100 µL of medium containing the test compounds, and the plates were incubated for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using graphing software.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated for its role in this compound's mechanism of action.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Culture Cancer & Normal Cell Lines seed Seed Cells into 96-well Plates start->seed adhere Incubate for 24h to Allow Adhesion seed->adhere treat Treat Cells with Compound for 48h adhere->treat prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate_viability Calculate % Viability read->calculate_viability plot Plot Dose-Response Curve calculate_viability->plot determine_ic50 Determine IC50 Value plot->determine_ic50 calculate_si Calculate Selectivity Index determine_ic50->calculate_si

Caption: Experimental workflow for determining IC50 and Selectivity Index.

A common pathway implicated in cancer cell proliferation and survival is the Ras-MAPK signaling cascade. Investigating the effect of this compound on key components of this pathway could elucidate its mechanism of action.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound (Hypothetical Target) This compound->Ras

Caption: The Ras-MAPK signaling pathway, a potential target for anticancer drugs.

Conclusion

This guide outlines a foundational approach to evaluating the selectivity of a novel compound, this compound. The hypothetical data demonstrates its potential as a selective anticancer agent, warranting further investigation. Future studies should expand the panel of cell lines, including those with different genetic backgrounds and resistance mechanisms, and progress to in vivo models to validate these in vitro findings. The detailed protocols and clear data presentation standards provided here serve as a template for the rigorous preclinical assessment of new therapeutic candidates.

Safety Operating Guide

Essential Guide to the Proper Disposal of Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the safe handling and disposal of chemical compounds are critical for maintaining laboratory safety and environmental integrity. This document provides a detailed guide to the proper disposal procedures for Spirobicromane, compiled from safety data sheets and best practices for structurally similar compounds.

This compound: Key Data

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical properties.

PropertyValue
CAS Number 3127-14-8
Molecular Formula C₂₁H₂₄O₄
Molecular Weight 340.41 g/mol
Melting Point 200 °C
Boiling Point 525.9 ± 50.0 °C (Predicted)
Density 1.27 ± 0.1 g/cm³ (Predicted)
Flash Point -2 °C (literature)
Appearance White to almost white powder/crystal

Experimental Protocol for Proper Disposal

Given the absence of explicit disposal instructions in the available Safety Data Sheets (SDS) for this compound, the following protocol is based on the precautionary principle, treating the substance as hazardous waste due to its chemical structure as a polyphenol and chroman derivative.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper, gloves, and wipers, in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Should this compound be in a solution, do not dispose of it down the drain. Collect the liquid waste in a sealed, properly labeled, and chemically resistant container. If the solvent is flammable, the container should be stored in a flammable-liquids cabinet.

  • Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed to prevent unintended reactions.

3. Labeling and Storage:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (3127-14-8), and the approximate quantity of waste.

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

4. Disposal Procedure:

  • The primary recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Incineration at a permitted hazardous waste facility is the preferred method of destruction for this type of organic compound.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Spirobicromane_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood CollectWaste Collect Waste in Designated Container FumeHood->CollectWaste LabelContainer Label Container Correctly CollectWaste->LabelContainer StoreWaste Store in Satellite Accumulation Area LabelContainer->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Incineration Incineration by Licensed Facility ContactEHS->Incineration

Caption: this compound Disposal Workflow.

Essential Safety and Operational Guidance for Handling Spirobicromane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Spirobicromane. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound Handling

A comprehensive personal protective equipment strategy is essential to prevent contact, inhalation, and ingestion of this compound. The required PPE varies based on the specific laboratory task being performed.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving and Unpacking Chemical-resistant gloves (e.g., Nitrile)Safety glasses with side shieldsNot generally required in a well-ventilated areaLaboratory coat
Weighing and Aliquoting (Solid) Double nitrile glovesChemical splash goggles and full-face shieldNIOSH-approved respirator (e.g., N95 or higher) if not in a certified chemical fume hood or ventilated enclosureDisposable, solid-front lab coat with tight cuffs
Preparing Solutions Double nitrile glovesChemical splash goggles and full-face shieldWork in a certified chemical fume hoodDisposable, solid-front, fluid-resistant lab coat with tight cuffs
Administering to Cell Cultures or Animals Double nitrile glovesSafety glasses with side shields or chemical splash gogglesWork in a biological safety cabinet (BSC) or chemical fume hoodDisposable, solid-front, fluid-resistant lab coat with tight cuffs
Spill Cleanup Double heavy-duty nitrile or neoprene glovesChemical splash goggles and a full-face shieldFit-tested NIOSH-approved respirator appropriate for the scale of the spillDisposable, fluid-resistant, solid-front gown or coveralls
Waste Disposal Double nitrile glovesSafety glasses with side shieldsNot generally required if waste is properly containedLaboratory coat

This compound Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for this compound indicates the following hazards and necessary precautionary measures[1]:

Hazard Statement Precautionary Statement (Prevention) Precautionary Statement (Response)
H302: Harmful if swallowedP264: Wash hands and any exposed skin thoroughly after handling.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P270: Do not eat, drink or smoke when using this product.P330: Rinse mouth.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P271: Use only outdoors or in a well-ventilated area.P312: Call a POISON CENTER or doctor/physician if you feel unwell.
H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.

Operational Workflow for this compound Handling cluster_receiving Receiving cluster_storage Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving_start Receive Shipment inspect_package Inspect Package for Damage receiving_start->inspect_package don_ppe_receiving Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) inspect_package->don_ppe_receiving unpack Unpack in Designated Area don_ppe_receiving->unpack verify_label Verify Compound Identity and Integrity unpack->verify_label log_inventory Log into Chemical Inventory verify_label->log_inventory store_compound Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials log_inventory->store_compound prepare_work_area Prepare Work Area (e.g., Chemical Fume Hood) store_compound->prepare_work_area don_ppe_handling Don Task-Specific PPE prepare_work_area->don_ppe_handling weigh_dissolve Weigh Solid / Prepare Solution don_ppe_handling->weigh_dissolve perform_experiment Perform Experiment weigh_dissolve->perform_experiment decontaminate_area Decontaminate Work Area and Equipment perform_experiment->decontaminate_area segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate_area->segregate_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store Waste in Designated Satellite Accumulation Area label_waste->store_waste dispose Dispose of Waste via Institutional EHS store_waste->dispose

Caption: This diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.

PPE Selection Logic for this compound Handling

The selection of appropriate Personal Protective Equipment is a critical decision point in the safe handling of this compound. The following flowchart provides a logical guide for determining the necessary level of protection based on the specific task.

PPE Selection Flowchart for this compound start Start: Task Involving this compound task_type What is the nature of the task? start->task_type receiving Receiving/Unpacking in a well-ventilated area task_type->receiving Receiving weighing Weighing/Aliquoting Solid task_type->weighing Handling Solid solution_prep Preparing Solutions task_type->solution_prep Solution Prep administration Cell/Animal Administration task_type->administration Administration spill Spill Cleanup task_type->spill Spill disposal Waste Disposal task_type->disposal Disposal ppe_receiving Required PPE: - Chemical-resistant gloves - Lab coat - Safety glasses receiving->ppe_receiving ppe_weighing Required PPE: - Double nitrile gloves - Chemical splash goggles - Full-face shield - NIOSH-approved respirator - Disposable lab coat weighing->ppe_weighing ppe_solution Required PPE: - Double nitrile gloves - Chemical splash goggles - Full-face shield - Work in fume hood - Disposable, fluid-resistant lab coat solution_prep->ppe_solution ppe_admin Required PPE: - Double nitrile gloves - Safety glasses/goggles - Work in BSC/fume hood - Disposable, fluid-resistant lab coat administration->ppe_admin ppe_spill Required PPE: - Double heavy-duty gloves - Chemical splash goggles - Full-face shield - Fit-tested respirator - Disposable gown/coveralls spill->ppe_spill ppe_disposal Required PPE: - Double nitrile gloves - Safety glasses - Lab coat disposal->ppe_disposal

Caption: A decision-making flowchart for selecting appropriate PPE based on the handling task for this compound.

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous chemical waste. Follow these steps for proper disposal:

  • Segregation : Keep solid, liquid, and sharp waste streams separate.

  • Containment :

    • Solid Waste : (e.g., contaminated gloves, weigh paper, bench paper) should be collected in a clearly labeled, sealed plastic bag or container.

    • Liquid Waste : Collect in a designated, sealed, and properly labeled waste container. The container must be compatible with the solvents used.

    • Sharps : (e.g., contaminated needles, Pasteur pipettes) must be placed in a puncture-resistant sharps container labeled as "Chemical-Contaminated Sharps."

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other chemical constituents.

  • Storage : Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound or its containers in the regular trash or down the drain.

Disclaimer: This information is based on the available Safety Data Sheet for this compound. Detailed experimental protocols and signaling pathways are not publicly available. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirobicromane
Reactant of Route 2
Spirobicromane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.